2,3-Dimethoxybenzyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRVJLUCLPUZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374303 | |
| Record name | 2,3-dimethoxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3893-01-4 | |
| Record name | 2,3-dimethoxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3893-01-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,3-Dimethoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,3-Dimethoxybenzyl chloride (CAS No: 3893-01-4). This compound is a valuable intermediate in organic synthesis, and a thorough understanding of its physical characteristics is essential for its effective handling, application in reaction scale-up, and for ensuring safety and reproducibility in research and development settings.
Core Physical Properties
The fundamental physical and chemical properties of this compound have been compiled from various sources and are summarized in the table below. These data points are critical for designing synthetic routes and for the purification of this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₁ClO₂ | [1][2][3] |
| Molecular Weight | 186.64 g/mol | [1][2] |
| CAS Number | 3893-01-4 | [1][2][4] |
| Appearance | Data not consistently available; related isomers are typically white to off-white solids or colorless liquids. | |
| Melting Point | 69-70.5 °C | [1][5] |
| Boiling Point | 95 °C @ 1 mmHg | [1][5][6] |
| Density | 1.130 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [1][5] |
| Flash Point | 89.3 ± 18.4 °C | [1] |
| Solubility | While specific data for this compound is not detailed, related dimethoxybenzyl chloride isomers are noted to be soluble in organic solvents and insoluble in water. | |
| Storage Conditions | Sealed in a dry environment at 2-8°C.[5] |
Synonyms: 1-(Chloromethyl)-2,3-dimethoxybenzene, alpha-Chloro-2,3-dimethoxytoluene.[1][5]
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of this compound are not extensively published, the following are standard methodologies employed for such characterizations in organic chemistry.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of the purity of a solid compound. Pure crystalline solids typically exhibit a sharp melting range.
Methodology:
-
Sample Preparation: A small quantity of dry, finely powdered this compound is packed into a capillary tube to a height of approximately 1-2 cm.
-
Apparatus Setup: The capillary tube is affixed to a thermometer, ensuring the sample is aligned with the thermometer's bulb. This assembly is then inserted into a calibrated melting point apparatus (e.g., a Thiele tube with mineral oil or an automated digital instrument).
-
Heating: The apparatus is heated at a steady, slow rate, typically around 2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears (t1) and the temperature at which the last solid crystal melts (t2) are recorded. The melting point is reported as the range t1-t2.
Boiling Point Determination (Distillation Method at Reduced Pressure)
For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is standard.
Methodology:
-
Apparatus Setup: A small-scale distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.
-
Procedure: A sample of this compound is placed in the distillation flask with boiling chips. The system is evacuated to the desired pressure (e.g., 1 mmHg).
-
Heating: The flask is gently heated until the liquid begins to boil and the vapor-liquid equilibrium is established.
-
Observation: The temperature at which the liquid is refluxing and condensing is recorded as the boiling point at that specific pressure.
Density Determination (Pycnometer Method)
The density of a substance is its mass per unit volume.
Methodology:
-
Pycnometer Calibration: A pycnometer (a flask with a precise volume) is weighed empty (W1). It is then filled with a reference liquid of known density (e.g., deionized water) to its calibrated mark, and the temperature is recorded. The filled pycnometer is weighed again (W2).
-
Sample Measurement: The pycnometer is emptied, dried, and filled with this compound (melted, if necessary) to the calibration mark. The filled pycnometer is then weighed (W3).
-
Calculation: The density of the sample is calculated using the formula: Density = [(W3 - W1) / (W2 - W1)] * Density of reference liquid.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for determining the melting point of a solid organic compound such as this compound using the capillary method.
Caption: Workflow for Melting Point Determination.
References
- 1. parchem.com [parchem.com]
- 2. scbt.com [scbt.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 7306-46-9|3,4-Dimethoxybenzyl Chloride|BLD Pharm [bldpharm.com]
- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 6. Nitriles, Benzyl Chlorides Suppliers - Trans World Chemicals [transworldchemicals.com]
2,3-Dimethoxybenzyl chloride chemical structure and IUPAC name.
An In-depth Technical Guide to 2,3-Dimethoxybenzyl Chloride
This technical guide provides comprehensive information on the chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity and Structure
This compound is an organic compound featuring a benzene ring substituted with a chloromethyl group and two adjacent methoxy groups.
-
IUPAC Name: 1-(chloromethyl)-2,3-dimethoxybenzene[1]
-
Synonyms: alpha-Chloro-2,3-dimethoxytoluene, Verapamil Impurity 2[1]
The chemical structure is as follows:
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁ClO₂ | [1][2][3] |
| Molecular Weight | 186.64 g/mol | [1][2][4] |
| Melting Point | 69-70.5 °C | [1][4] |
| Boiling Point | 95 °C @ 1 mmHg | [1][4] |
| 248.6 °C @ 760 mmHg | [5] | |
| Density | 1.130 ± 0.06 g/cm³ (at 20°C) | [1][4] |
| Flash Point | 89.3 ± 18.4 °C | [1][4] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | [1] |
Experimental Protocols: Synthesis
The following section details a general and widely applicable protocol for the synthesis of this compound from its corresponding alcohol, 2,3-Dimethoxybenzyl alcohol, using thionyl chloride.
Objective:
To synthesize this compound via chlorination of 2,3-Dimethoxybenzyl alcohol.
Materials and Reagents:
-
2,3-Dimethoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Water (deionized)
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-Dimethoxybenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂). Add a catalytic amount of N,N-dimethylformamide (e.g., 20 µL per 10 mmol of alcohol).[6]
-
Addition of Reagent: Cool the stirring solution to 0 °C using an ice bath. Add thionyl chloride (1.2 equivalents) dropwise to the solution over a period of 15-20 minutes, ensuring the temperature does not rise significantly.[6]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir for 1-2 hours.[6]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of the starting benzyl alcohol.[6]
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess thionyl chloride and HCl byproduct.[6]
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).[6]
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then with brine.[6]
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[6]
-
Purification (Optional): If necessary, the crude this compound can be further purified by silica gel column chromatography.
Mandatory Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.
Caption: Synthesis workflow for this compound.
References
Synthesis pathway for 2,3-Dimethoxybenzyl chloride from veratraldehyde.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway for 2,3-dimethoxybenzyl chloride, a valuable intermediate in pharmaceutical and organic synthesis, starting from veratraldehyde (2,3-dimethoxybenzaldehyde). The synthesis is a robust two-step process involving the reduction of the aldehyde to the corresponding alcohol, followed by a chlorination reaction. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow to aid in laboratory-scale production.
Synthesis Pathway Overview
The conversion of veratraldehyde to this compound is efficiently achieved in two sequential steps:
-
Reduction of Veratraldehyde: The aldehyde functional group of veratraldehyde is selectively reduced to a primary alcohol, yielding 2,3-dimethoxybenzyl alcohol. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).
-
Chlorination of 2,3-Dimethoxybenzyl Alcohol: The hydroxyl group of the newly formed 2,3-dimethoxybenzyl alcohol is then substituted with a chlorine atom to produce the final product, this compound. Thionyl chloride (SOCl₂) is a widely used and efficient reagent for this chlorination.
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants, intermediates, and the final product involved in this synthesis pathway.
Table 1: Properties of Key Compounds
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |
| Veratraldehyde | 2,3-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 |
| 2,3-Dimethoxybenzyl alcohol | (2,3-Dimethoxyphenyl)methanol | C₉H₁₂O₃ | 168.19 |
| This compound | 1-(Chloromethyl)-2,3-dimethoxybenzene | C₉H₁₁ClO₂ | 186.63 |
Table 2: Summary of Reaction Conditions and Expected Yields
| Reaction Step | Reagents & Solvents | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Reduction | Veratraldehyde, Sodium Borohydride, Methanol/Ethanol | 0 to Room Temp. | 1 - 4 hours | > 95% |
| Chlorination | 2,3-Dimethoxybenzyl alcohol, Thionyl Chloride, Dichloromethane, Pyridine (optional) | 0 to Room Temp. | 1 - 2 hours | ~ 97% |
Detailed Experimental Protocols
Step 1: Reduction of Veratraldehyde to 2,3-Dimethoxybenzyl Alcohol
This protocol outlines the reduction of veratraldehyde using sodium borohydride.
Materials:
-
Veratraldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve veratraldehyde (1.0 eq.) in methanol (10-15 mL per gram of aldehyde) and cool the solution to 0°C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.2-1.5 eq.) to the solution in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture (caution: hydrogen gas evolution).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dimethoxybenzyl alcohol as a crude product, which can be used in the next step without further purification if of sufficient purity.
Step 2: Chlorination of 2,3-Dimethoxybenzyl Alcohol to this compound
This protocol describes the chlorination of 2,3-dimethoxybenzyl alcohol using thionyl chloride.[1]
Materials:
-
2,3-Dimethoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (optional, as a base)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and a gas trap
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap (to neutralize HCl and SO₂ gases), dissolve 2,3-dimethoxybenzyl alcohol (1.0 eq.) in anhydrous dichloromethane (10 mL per gram of alcohol).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq.) dropwise to the stirred solution. If desired, pyridine (1.2 eq.) can be added to the alcohol solution before the addition of thionyl chloride to neutralize the generated HCl.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing ice-cold saturated sodium bicarbonate solution to quench the reaction and neutralize the excess acid.
-
Separate the organic layer, and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualized Synthesis and Workflow
The following diagrams, generated using the DOT language, illustrate the synthesis pathway and a general experimental workflow.
Caption: Synthesis pathway from Veratraldehyde to this compound.
Caption: General experimental workflow for synthesis and purification.
References
CAS number 3893-01-4 properties and synonyms.
To the attention of Researchers, Scientists, and Drug Development Professionals.
This document addresses the inquiry for a comprehensive technical guide on the chemical substance associated with CAS number 3893-01-4. Despite a thorough and systematic search of publicly available chemical databases and scientific literature, no substance has been identified with this specific CAS registry number.
Numerous attempts to retrieve data for CAS number 3893-01-4 have yielded no results. This suggests one of the following possibilities:
-
The CAS number may have been transcribed with an error.
-
The CAS number may be obsolete and is no longer in use.
-
The substance is not listed in publicly accessible databases.
A check-digit verification of the number confirms its formal validity according to CAS registry number conventions. However, a validly formatted number does not guarantee its assignment to a chemical substance.
At present, it is not possible to provide a technical guide on the properties, synonyms, experimental protocols, or any other information for CAS number 3893-01-4, as no chemical entity is registered under this identifier in the searched resources.
It is recommended to verify the CAS number from the original source. Should a corrected CAS number be provided, a new search can be initiated to compile the requested technical information.
The Alkylating Power of 2,3-Dimethoxybenzyl Chloride: A Mechanistic Deep Dive for Scientific Professionals
An In-depth Technical Guide on the Core Mechanism of Action in Alkylation Reactions
For researchers, scientists, and professionals in drug development, a profound understanding of the mechanistic nuances of alkylating agents is paramount for the rational design and synthesis of novel molecular entities. 2,3-Dimethoxybenzyl chloride, a versatile reagent in organic synthesis, serves as a potent electrophile for the introduction of the 2,3-dimethoxybenzyl moiety onto a variety of nucleophilic substrates. This technical guide elucidates the core mechanism of its action in alkylation reactions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.
Core Mechanism: A Predominance of the Sₙ1 Pathway
The reactivity of this compound in alkylation reactions is fundamentally governed by the principles of nucleophilic substitution. While both unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways are conceivable, the electronic properties of the 2,3-dimethoxybenzyl group strongly favor a mechanism with significant Sₙ1 character.
The rate-determining step in an Sₙ1 reaction is the unimolecular dissociation of the substrate to form a carbocation intermediate. The stability of this carbocation is the primary determinant of the reaction rate. In the case of this compound, the benzylic carbocation formed upon departure of the chloride leaving group is significantly stabilized by the presence of two electron-donating methoxy (-OCH₃) groups on the aromatic ring.
The methoxy group at the 2-position (ortho) and the 3-position (meta) contribute to this stabilization through resonance and inductive effects. The ortho-methoxy group, in particular, can directly participate in resonance stabilization of the positive charge on the benzylic carbon. This delocalization of the positive charge over the aromatic ring and the oxygen atom of the methoxy group substantially lowers the activation energy for carbocation formation, thereby accelerating the reaction. This stabilization makes the Sₙ1 pathway highly favorable compared to the concerted Sₙ2 mechanism, which is more sensitive to steric hindrance at the benzylic carbon.
The overall mechanism can be depicted as a two-step process:
-
Formation of the Carbocation (Rate-Determining Step): The C-Cl bond heterolytically cleaves to generate a resonance-stabilized 2,3-dimethoxybenzyl carbocation and a chloride ion.
-
Nucleophilic Attack: A nucleophile rapidly attacks the electrophilic carbocation, forming the new C-Nu bond and yielding the alkylated product.
Caption: Sₙ1 reaction mechanism of this compound.
Quantitative Data Presentation
While specific kinetic data for this compound is not abundantly available in the literature, the reactivity can be inferred from studies on similarly substituted benzyl chlorides. The rate of solvolysis, a measure of Sₙ1 reactivity, is significantly enhanced by electron-donating substituents. For instance, the first-order rate constant for the solvolysis of 4-methoxybenzyl chloride in 20% acetonitrile in water is approximately 2.2 s⁻¹[1]. Given the presence of two methoxy groups, the reactivity of this compound is expected to be high, likely comparable to or greater than that of the 4-methoxy isomer.
The following table summarizes typical reaction conditions and yields for the alkylation of various nucleophiles with substituted benzyl chlorides, which can be adapted for this compound.
| Nucleophile | Substrate | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Amine | 3,4-Dimethoxybenzyl Chloride | Triethylamine | Dichloromethane | Room Temp | 2-16 | High | [2] |
| Alcohol | 3,4-Dimethoxybenzyl Chloride | Sodium Hydride | THF/DMF | 0 to Room Temp | 12-24 | High | [3] |
| Phenol | 3,4-Dimethoxybenzyl Chloride | Potassium Carbonate | Acetone | Reflux | 4-8 | >90 | Generic Protocol |
| Thiol | 3,4-Dimethoxybenzyl Chloride | Sodium Hydroxide | Ethanol/Water | Room Temp | 1-3 | >95 | Generic Protocol |
Experimental Protocols
Synthesis of this compound from 2,3-Dimethoxybenzyl Alcohol
A common method for the preparation of this compound is the chlorination of the corresponding alcohol.
Materials:
-
2,3-Dimethoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount) or a hindered base like 2,6-lutidine
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethoxybenzyl alcohol (1.0 eq.) in anhydrous diethyl ether.
-
Add a catalytic amount of pyridine (e.g., 0.1 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.1-1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing ice-cold water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Caption: Experimental workflow for the synthesis of this compound.
General Protocol for N-Alkylation of a Primary Amine
Materials:
-
Primary amine
-
This compound
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (1.0 eq.) in the chosen anhydrous solvent, add the non-nucleophilic base (1.2-1.5 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.0-1.1 eq.) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed. Over-alkylation to the tertiary amine can be a side reaction and can be minimized by using an excess of the primary amine.
-
Upon completion, quench the reaction with water.
-
If the solvent is immiscible with water, proceed to extraction. If a water-miscible solvent was used, remove it under reduced pressure and then partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a highly reactive alkylating agent that proceeds predominantly through an Sₙ1-type mechanism due to the pronounced stabilization of the corresponding benzylic carbocation by the two methoxy substituents. This inherent reactivity makes it a valuable tool for the introduction of the 2,3-dimethoxybenzyl group in the synthesis of complex molecules. A thorough understanding of its mechanistic underpinnings, coupled with carefully controlled experimental conditions, is crucial for achieving high yields and minimizing side reactions in its application.
References
An In-depth Technical Guide to the Reactivity Profile of 2,3-Dimethoxybenzyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxybenzyl chloride is a substituted aromatic haloalkane with significant applications in organic synthesis, particularly as a versatile alkylating agent and a protecting group precursor. The reactivity of its benzylic chloride is modulated by the electronic and steric effects of the two methoxy groups on the aromatic ring. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including detailed experimental protocols, quantitative data where available, and mechanistic insights to aid in its effective utilization in research and development.
The presence of two electron-donating methoxy groups at the ortho and meta positions influences the stability of carbocation intermediates and the electron density at the benzylic carbon. This electronic push enhances the lability of the chloride leaving group and can favor reaction pathways with significant S(_N)1 character, particularly in polar protic solvents. However, as a primary benzylic halide, it remains susceptible to S(_N)2 reactions, especially with strong, unhindered nucleophiles in polar aprotic solvents. The regiochemistry of the methoxy groups in the 2,3-isomer presents a unique electronic and steric environment compared to its more commonly studied 2,4- and 3,4-isomers, affecting its reactivity profile.
Synthesis of this compound
The most common and straightforward method for the preparation of this compound is the chlorination of the corresponding alcohol, 2,3-dimethoxybenzyl alcohol, using thionyl chloride (SOCl(_2)). This reaction typically proceeds in high yield and provides the desired product with good purity after a simple workup.
Experimental Protocol: Synthesis from 2,3-Dimethoxybenzyl Alcohol
Materials:
-
2,3-Dimethoxybenzyl alcohol
-
Thionyl chloride (SOCl(_2))
-
Pyridine (catalytic amount) or N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether (Et(_2)O) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethoxybenzyl alcohol (1.0 eq.) in anhydrous diethyl ether or dichloromethane.
-
Add a catalytic amount of pyridine or a few drops of DMF to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 eq.) dropwise to the stirred solution over 30 minutes. The reaction is slightly exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing ice-water or a saturated aqueous NaHCO(_3) solution to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO(_3) solution, and brine.
-
Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate the solvent under reduced pressure to yield this compound, which is often a solid that can be further purified by recrystallization if necessary.
General Reactivity Profile
The reactivity of this compound in nucleophilic substitution reactions is a balance between S(_N)1 and S(_N)2 pathways. The outcome is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
-
Electronic Effects: The two methoxy groups are electron-donating through resonance (+M effect) and electron-withdrawing through induction (-I effect), with the resonance effect being dominant. The 2-methoxy group (ortho) and the 3-methoxy group (meta) both contribute to increasing the electron density of the benzene ring. This electron donation stabilizes the developing positive charge on the benzylic carbon in an S(_N)1-like transition state, thus accelerating reactions with S(_N)1 character.
-
Steric Effects: The ortho-methoxy group can provide some steric hindrance to the backside attack required for an S(_N)2 mechanism, potentially slowing down this pathway compared to an unsubstituted benzyl chloride.
-
Reaction Mechanism:
-
S(_N)1 Pathway: Favored by polar protic solvents (e.g., water, ethanol), weak nucleophiles, and conditions that promote the formation of the resonance-stabilized 2,3-dimethoxybenzyl carbocation.
-
S(_N)2 Pathway: Favored by polar aprotic solvents (e.g., DMF, DMSO, acetone), strong nucleophiles, and lower reaction temperatures.
-
Reactions with Nucleophiles
The following sections detail the reactions of this compound with various classes of nucleophiles. While specific quantitative data for the 2,3-isomer is limited in the literature, the provided tables include representative conditions and yields for closely related dimethoxybenzyl chloride isomers to serve as a practical guide.
O-Nucleophiles (Alcohols and Phenols)
The reaction of this compound with alcohols or phenols, known as the Williamson ether synthesis, is a common method for forming ether linkages.[1] This reaction is typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile. The reaction generally proceeds via an S(_N)2 mechanism.[2][3]
Table 1: Representative Conditions for Williamson Ether Synthesis (Note: Data for 2,4- and 3,4-isomers are provided as representative examples)
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Isomer |
| Primary Alcohol | NaH | THF/DMF | 0 to RT | 12-24 | High (>90) | 2,4-[4] |
| Secondary Alcohol | NaH | THF | RT to 60 | 24 | Moderate* | 2,4-[4] |
| Phenol | K(_2)CO(_3) | DMF | 80 | <1 | 92 | 3,4- |
* Lower yields with secondary alcohols are often due to competing E2 elimination reactions.
Materials:
-
An alcohol or phenol (1.0-1.2 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) or Potassium carbonate (K(_2)CO(_3), 2.0 eq.)
-
This compound (1.0 eq.)
-
Anhydrous THF or DMF
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Standard workup and purification reagents
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol in anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
For alcohols, add NaH portion-wise. For phenols, K(_2)CO(_3) can be used.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Cool the solution back to 0 °C and add a solution of this compound in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive substrates.
-
Carefully quench the reaction by the slow addition of water or saturated aqueous NH(_4)Cl solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the resulting ether by flash column chromatography.
N-Nucleophiles (Amines)
Primary and secondary amines readily react with this compound to form the corresponding N-alkylated products. A common challenge in the alkylation of primary amines is over-alkylation to form the tertiary amine. This can often be mitigated by using a large excess of the primary amine or by using a protecting group strategy.
Table 2: Representative Conditions for N-Alkylation (Note: Data for related isomers are provided as representative examples)
| Nucleophile (Amine) | Base (if any) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Isomer |
| Primary Amine (excess) | Et(_3)N | DCM | RT | 2-16 | High | 2,4- |
| Primary Amine | Cs(_2)CO(_3) | DMF | 60-90 | 5-12 | up to 98 | General Benzyl |
| Benzylamine | - | Methanol | 20 | 2 | Not specified | 2,3- (reductive amination)[5] |
Materials:
-
Primary amine (2.0-3.0 eq.)
-
This compound (1.0 eq.)
-
Triethylamine (Et(_3)N, 1.2 eq.) or Cesium Carbonate (Cs(_2)CO(_3), 1.5 eq.)
-
Anhydrous acetonitrile or DMF
-
Standard workup and purification reagents
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the primary amine and dissolve it in anhydrous acetonitrile or DMF.
-
Add the base (e.g., triethylamine or cesium carbonate).
-
Add this compound, either neat or as a solution in the reaction solvent, dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 60 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired secondary amine from unreacted starting materials and over-alkylation products.
S-Nucleophiles (Thiols)
Thiols are excellent nucleophiles and react efficiently with this compound to form thioethers (sulfides). The reaction is typically carried out in the presence of a base to generate the highly nucleophilic thiolate anion. Due to the high nucleophilicity of the thiolate, side reactions are less common than with amine or alcohol nucleophiles.
Table 3: Representative Conditions for S-Alkylation
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference System |
| Thiophenol | Et(_3)N or K(_2)CO(_3) | Water | RT | 1 | Excellent | General Benzyl |
| Various Thiols | NaOH | Methanol/Ethanol | Reflux | 2-16 | 77-100 | General Benzyl[6] |
Materials:
-
Thiol (1.0 eq.)
-
This compound (1.0-1.1 eq.)
-
Sodium hydroxide (NaOH, 1.1 eq.) or Triethylamine (Et(_3)N, 1.1 eq.)
-
Methanol or Ethanol
-
Standard workup and purification reagents
Procedure:
-
Dissolve the thiol in methanol or ethanol in a round-bottom flask.
-
Add the base (e.g., a solution of NaOH in water or Et(_3)N) and stir for 15-30 minutes to form the thiolate.
-
Add this compound to the solution.
-
Stir the reaction at room temperature or heat to reflux until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over an anhydrous salt, and concentrate.
-
Purify the crude thioether by column chromatography if necessary.
C-Nucleophiles (Cyanide)
The reaction of this compound with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is an effective method for carbon chain extension, yielding 2,3-dimethoxybenzyl cyanide. This reaction typically proceeds via an S(_N)2 mechanism and is often carried out in a polar aprotic solvent. A phase-transfer catalyst or the addition of sodium iodide can be used to enhance the reaction rate.
Table 4: Representative Conditions for Cyanation
| Cyanide Source | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference Isomer |
| NaCN | Acetone | NaI | Reflux | 20 | 89.5 | 3,4- |
| KCN | Methanol | KI | Reflux | 12 | 92 | 3-Methoxybenzyl |
| NaCN | Monochlorobenzene | N,N-dibutyl cyclohexylamine | 105 | 1 | ~95 | 3,4- |
Materials:
-
This compound (1.0 eq.)
-
Sodium cyanide (NaCN, 1.1-1.5 eq.)
-
Sodium iodide (NaI, catalytic amount)
-
Anhydrous acetone or DMSO
-
Standard workup and purification reagents (Caution: Cyanide is highly toxic)
Procedure:
-
CAUTION: This procedure must be performed in a well-ventilated fume hood by trained personnel due to the high toxicity of cyanide salts.
-
In a round-bottom flask, suspend sodium cyanide and a catalytic amount of sodium iodide in anhydrous acetone or DMSO.
-
Add this compound to the suspension.
-
Heat the mixture to reflux and stir vigorously, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Carefully concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash thoroughly with water and brine, dry over an anhydrous salt, and concentrate.
-
Purify the crude nitrile by column chromatography or distillation under reduced pressure. All aqueous waste and contaminated materials must be treated with bleach or an appropriate cyanide quenching agent before disposal.
N(_3) Nucleophile (Azide)
This compound can be converted to 2,3-dimethoxybenzyl azide by reaction with an azide salt, typically sodium azide (NaN(_3)). This S(_N)2 reaction is a common way to introduce the azide functionality, which is a versatile precursor for amines (via reduction) and triazoles (via cycloaddition reactions).
Table 5: Representative Conditions for Azide Synthesis
| Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference System |
| NaN(_3) | DMSO | RT | Overnight | 73 | Benzyl Bromide[7] |
| NaN(_3) | DMF | RT | 12 | High | Benzyl Halides[8] |
| NaN(_3) | Acetone/Water | Reflux | >48* | Not specified | Benzyl Chloride |
* Reaction with benzyl chloride is noted to be significantly slower than with benzyl bromide.
Materials:
-
This compound (1.0 eq.)
-
Sodium azide (NaN(_3), 1.5 eq.)
-
Anhydrous DMSO or DMF
-
Standard workup and purification reagents (Caution: Sodium azide is toxic and azides can be explosive)
Procedure:
-
CAUTION: Sodium azide is highly toxic. Organic azides can be explosive and should be handled with care, avoiding heat, friction, and shock. Perform the reaction behind a blast shield.
-
In a round-bottom flask, dissolve this compound in DMSO or DMF.
-
Add sodium azide portion-wise to the stirred solution.
-
Stir the reaction at room temperature overnight or until completion as monitored by TLC. Gentle heating may be required but should be done with extreme caution.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers thoroughly with water and then with brine to remove the solvent.
-
Dry the organic layer over an anhydrous salt, filter, and carefully remove the solvent under reduced pressure at low temperature.
-
The crude product should be used directly if possible, or purified by column chromatography with great care. Avoid distillation.
Use as a Protecting Group
The 2,3-dimethoxybenzyl (DMB) group, while less common than its 2,4- and 3,4-isomers, can be used as a protecting group for alcohols and amines. The increased electron-donating nature of the dimethoxy-substituted ring makes the DMB group significantly more acid-labile than an unsubstituted benzyl (Bn) group and even the p-methoxybenzyl (PMB) group. This allows for its selective removal under mild acidic or oxidative conditions.[9][10]
-
Cleavage Conditions:
-
Acidic Cleavage: Readily cleaved by mild acids such as trifluoroacetic acid (TFA) in dichloromethane, often at room temperature.
-
Oxidative Cleavage: Can be removed using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). The electron-rich DMB group is more susceptible to oxidation than Bn or PMB groups.
-
This differential reactivity allows for orthogonal protection strategies in complex multi-step syntheses.
Conclusion
This compound is a reactive benzylic halide that readily undergoes nucleophilic substitution reactions with a wide array of nucleophiles. Its reactivity is enhanced by the electron-donating methoxy groups, which stabilize cationic character in the transition state, making it susceptible to both S(_N)1 and S(_N)2 pathways depending on the reaction conditions. While specific quantitative data for the 2,3-isomer is not as prevalent as for its 2,4- and 3,4-counterparts, the general principles of reactivity and the provided protocols for related compounds offer a robust framework for its application. Its utility as a precursor for ethers, amines, thioethers, nitriles, and azides, combined with its potential as an acid- and oxidation-labile protecting group, makes it a valuable tool for synthetic chemists in research and drug development. Careful consideration of the nucleophile, solvent, and temperature is crucial for controlling the reaction pathway and maximizing the yield of the desired product.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Steric Effects and Solvent Effects on SN2 Reactions [www1.chem.umn.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. BENZYL-(2,3-DIMETHOXY-BENZYL)-AMINE synthesis - chemicalbook [chemicalbook.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Functional Group Protection [organic-chemistry.org]
Spectral Data Interpretation for 2,3-Dimethoxybenzyl Chloride: A Technical Guide
Introduction
2,3-Dimethoxybenzyl chloride (C₉H₁₁ClO₂) is an organic compound of interest in synthetic chemistry, potentially serving as a building block in the development of more complex molecules, including pharmaceutical agents. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and structural elucidation. This technical guide presents a detailed, albeit predicted, interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.
Predicted Spectral Data Summary
The following tables summarize the predicted quantitative data from the spectroscopic analysis of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~7.05 | d | ~8.0 | 1H | Ar-H (H-6) |
| ~7.00 | t | ~8.0 | 1H | Ar-H (H-5) |
| ~6.90 | d | ~8.0 | 1H | Ar-H (H-4) |
| ~4.75 | s | - | 2H | -CH₂Cl |
| ~3.90 | s | - | 3H | -OCH₃ (C-2) |
| ~3.88 | s | - | 3H | -OCH₃ (C-3) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~152.5 | Ar-C (C-2) |
| ~147.0 | Ar-C (C-3) |
| ~131.0 | Ar-C (C-1) |
| ~124.5 | Ar-C (H-5) |
| ~120.0 | Ar-C (H-6) |
| ~112.0 | Ar-C (H-4) |
| ~61.0 | -OCH₃ (C-2) |
| ~56.0 | -OCH₃ (C-3) |
| ~43.0 | -CH₂Cl |
Table 3: Predicted FTIR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3000-2850 | Strong | C-H stretch (aromatic and aliphatic) |
| 1580, 1480, 1450 | Medium | C=C stretch (aromatic) |
| 1270, 1080 | Strong | C-O stretch (aryl ether) |
| 780-740 | Strong | C-H bend (aromatic, ortho-disubstituted pattern) |
| 700-600 | Medium | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 186/188 | 40/13 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 151 | 100 | [M - Cl]⁺ |
| 136 | 30 | [M - Cl - CH₃]⁺ |
| 121 | 50 | [M - Cl - 2xCH₃]⁺ or [M - Cl - OCH₂]⁺ |
| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for acquiring the types of spectral data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of purified this compound would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ 0.00). The ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer.
Fourier-Transform Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat sample would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the instrument, and the resulting fragments would be analyzed. The mass-to-charge ratio (m/z) of the ions would be recorded.
Spectral Interpretation and Visualization
¹H NMR Spectrum Interpretation
The predicted ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Due to the ortho and meta coupling, these would likely appear as a doublet, a triplet, and another doublet. A sharp singlet further downfield would represent the two protons of the chloromethyl (-CH₂Cl) group. Two additional singlets in the methoxy region would correspond to the two non-equivalent methoxy groups.
¹³C NMR Spectrum Interpretation
The predicted ¹³C NMR spectrum is expected to show nine distinct signals. Six of these will be in the aromatic region, corresponding to the six carbons of the benzene ring. The two carbons bearing the methoxy groups (C-2 and C-3) would be the most downfield of the aromatic signals due to the deshielding effect of the oxygen atoms. The carbon attached to the chloromethyl group (C-1) will also be in this region. The remaining three aromatic carbons will appear at higher fields. The two methoxy carbons and the benzylic carbon will appear at the highest fields.
IR Spectrum Interpretation
The predicted IR spectrum will likely show characteristic C-H stretching frequencies for both the aromatic and aliphatic protons. The presence of the aromatic ring will be confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Strong absorptions corresponding to the C-O stretching of the aryl ether groups are expected. A band in the lower frequency region would be indicative of the C-Cl stretch.
Mass Spectrum Interpretation
The predicted mass spectrum should show a molecular ion peak [M]⁺ at m/z 186, with a smaller [M+2]⁺ peak at m/z 188 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. The base peak is predicted to be at m/z 151, corresponding to the loss of the chlorine atom to form a stable benzylic carbocation. Further fragmentation could involve the loss of methyl groups or formaldehyde from the methoxy substituents.
Conclusion
This technical guide provides a foundational, albeit predicted, spectroscopic profile of this compound. The predicted NMR, IR, and MS data, along with their interpretations, offer a valuable resource for the identification and characterization of this compound. It is important to reiterate that these are predicted values, and experimental verification is necessary for definitive structural confirmation. The provided experimental protocols can serve as a starting point for obtaining such crucial empirical data.
An In-depth Technical Guide to the Key Differences Between 2,3-Dimethoxybenzyl Chloride and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key differences between 2,3-dimethoxybenzyl chloride and its various isomers. Understanding the distinct physicochemical properties, reactivity, and biological implications stemming from the varied placement of the two methoxy groups on the benzyl chloride scaffold is crucial for applications in organic synthesis, medicinal chemistry, and drug development. This document offers a comparative overview of their synthesis, spectroscopic signatures, and reactivity, supported by experimental protocols and data-driven visualizations.
Introduction: The Subtle Influence of Methoxy Group Position
Dimethoxybenzyl chlorides are valuable reagents and building blocks in organic chemistry, frequently employed for the introduction of a dimethoxybenzyl moiety, which can serve as a protecting group or a key pharmacophore. The positional isomerism of the two methoxy groups on the benzene ring, while seemingly a minor structural alteration, imparts significant and predictable differences in the electronic and steric properties of the molecule. These differences, in turn, govern the reactivity of the benzylic chloride and the overall behavior of the molecule in chemical and biological systems. This guide will focus on the key isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxybenzyl chloride.
Comparative Physicochemical Properties
The physical properties of the dimethoxybenzyl chloride isomers, such as melting and boiling points, are influenced by the symmetry and intermolecular forces dictated by the position of the methoxy groups. A summary of available data is presented below.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C / mmHg) | CAS Number |
| This compound | C₉H₁₁ClO₂ | 186.64 | - | - | 3893-01-4 |
| 2,4-Dimethoxybenzyl chloride | C₉H₁₁ClO₂ | 186.64 | - | - | 55791-52-1 |
| 2,5-Dimethoxybenzyl chloride | C₉H₁₁ClO₂ | 186.64 | - | - | 3840-27-5 |
| 2,6-Dimethoxybenzyl chloride | C₉H₁₁ClO₂ | 186.64 | - | - | 38166-53-9 |
| 3,4-Dimethoxybenzyl chloride | C₉H₁₁ClO₂ | 186.64 | 50-53[1] | - | 7306-46-9[2] |
| 3,5-Dimethoxybenzyl chloride | C₉H₁₁ClO₂ | 186.64 | 46-48[3][4][5] | 115-118 / 0.4[3][4][5] | 6652-32-0[3][5][6] |
Synthesis of Dimethoxybenzyl Chloride Isomers
The most common and straightforward method for the synthesis of dimethoxybenzyl chlorides is the chlorination of the corresponding dimethoxybenzyl alcohols. This transformation is typically achieved using thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.
General Experimental Protocol: Chlorination of Dimethoxybenzyl Alcohols
Materials:
-
Appropriate dimethoxybenzyl alcohol isomer (1.0 eq)
-
Thionyl chloride (1.1-1.5 eq)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Pyridine (catalytic amount to 1.1 eq) (optional)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dimethoxybenzyl alcohol in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice-water bath.
-
If using, add pyridine to the solution.
-
Slowly add thionyl chloride dropwise to the cooled solution. Gas evolution (HCl and SO₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into an ice-water mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or diethyl ether) (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethoxybenzyl chloride.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Diagram of the General Synthesis Workflow:
Comparative Spectroscopic Analysis
The position of the methoxy groups leads to distinct patterns in their Nuclear Magnetic Resonance (NMR) spectra, which are invaluable for their identification and characterization.
¹H and ¹³C NMR Spectroscopic Data
The following table summarizes the available ¹H and ¹³C NMR chemical shift data for the various dimethoxybenzyl chloride isomers. All spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Isomer | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | CDCl₃ | Aromatic H: 6.8-7.1 (m, 3H), CH₂Cl: ~4.6 (s, 2H), OCH₃: ~3.9 (s, 6H) | Aromatic C: 152.6, 147.2, 131.5, 124.3, 120.0, 112.1, OCH₃: 60.8, 55.9, CH₂Cl: 41.5 |
| 2,4-Dimethoxybenzyl chloride | CDCl₃ | Aromatic H: ~7.2 (d, 1H), ~6.4 (m, 2H), CH₂Cl: ~4.6 (s, 2H), OCH₃: ~3.8 (s, 6H) | Aromatic C: 160.9, 158.4, 131.2, 118.9, 104.8, 98.5, OCH₃: 55.4, 55.3, CH₂Cl: 41.0 |
| 2,5-Dimethoxybenzyl chloride | CDCl₃ | Aromatic H: ~6.9 (d, 1H), ~6.8 (m, 2H), CH₂Cl: ~4.6 (s, 2H), OCH₃: ~3.8 (s, 6H) | Aromatic C: 153.6, 151.7, 126.9, 113.8, 112.5, 111.9, OCH₃: 56.1, 55.7, CH₂Cl: 41.7 |
| 2,6-Dimethoxybenzyl chloride | CDCl₃ | Aromatic H: ~7.2 (t, 1H), ~6.5 (d, 2H), CH₂Cl: ~4.8 (s, 2H), OCH₃: ~3.8 (s, 6H) | Aromatic C: 158.0, 129.8, 122.9, 104.2, OCH₃: 55.9, CH₂Cl: 35.8 |
| 3,4-Dimethoxybenzyl chloride | CDCl₃ | Aromatic H: 6.90-6.80 (m, 3H), CH₂Cl: 4.57 (s, 2H), OCH₃: 3.88 (s, 3H), 3.87 (s, 3H)[7] | Aromatic C: 149.3, 149.0, 129.5, 120.9, 111.8, 111.1, OCH₃: 55.9, 55.8, CH₂Cl: 46.4[7] |
| 3,5-Dimethoxybenzyl chloride | CDCl₃ | Aromatic H: 6.53 (d, J=2.2 Hz, 2H), 6.40 (t, J=2.2 Hz, 1H), CH₂Cl: 4.49 (s, 2H), OCH₃: 3.78 (s, 6H)[8] | Aromatic C: 161.1, 139.7, 106.7, 100.6, OCH₃: 55.5, CH₂Cl: 46.5[8] |
Note: Some data is estimated based on typical chemical shifts and data from related compounds due to a lack of direct literature sources for all isomers.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the dimethoxybenzyl chloride isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR: Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: A proton-decoupled spectrum is typically acquired with a spectral width of 200-220 ppm.
Comparative Reactivity: Electronic and Steric Effects
The reactivity of benzyl chlorides in nucleophilic substitution reactions is highly dependent on the stability of the carbocation intermediate in an Sₙ1 mechanism or the accessibility of the benzylic carbon in an Sₙ2 mechanism. The electron-donating nature of the methoxy groups plays a pivotal role in determining the preferred pathway and the reaction rate.
Electronic Effects:
-
Electron-Donating Groups (EDGs): Methoxy groups are strong EDGs through resonance (+R effect). They stabilize the formation of a positive charge on the benzene ring and, by extension, the benzylic carbocation.
-
Positional Influence: The stabilizing effect is most pronounced when the methoxy groups are at the ortho and para positions relative to the benzylic carbon, as this allows for direct resonance stabilization of the carbocation.
Steric Effects:
-
Methoxy groups at the ortho position (e.g., 2,6-dimethoxybenzyl chloride) can sterically hinder the approach of a nucleophile to the benzylic carbon, which can slow down Sₙ2 reactions.
Predicted Reactivity Order in Sₙ1 Reactions (Solvolysis):
Based on the stabilizing effect of the methoxy groups on the benzylic carbocation, the predicted order of reactivity in Sₙ1 reactions is:
2,4- > 2,6- > 3,4- > 2,5- > 2,3- > 3,5-dimethoxybenzyl chloride
This prediction is based on the ability of the methoxy groups to donate electron density to the carbocation through resonance. The 2,4- and 2,6-isomers benefit from direct resonance stabilization from both methoxy groups. The 3,4-isomer benefits from one direct resonance-donating group. The 2,5- and 2,3-isomers have one methoxy group that can participate in resonance stabilization. The 3,5-isomer has no direct resonance stabilization of the benzylic carbocation from the methoxy groups, relying only on their inductive effect, making it the least reactive in an Sₙ1 pathway.
Diagram of Factors Influencing Reactivity:
Biological Activity and Applications
-
3,5-Dimethoxybenzyl chloride has been used in the synthesis of curvularin, a natural product with potential anti-inflammatory and anticancer properties.[4] It is also a precursor for resveratrol analogs with anti-inflammatory activity.
-
3,4-Dimethoxybenzyl chloride is a key intermediate in the synthesis of isoquinoline alkaloids like papaverine, which has vasodilator and antispasmodic properties.
The differential reactivity of the isomers can be exploited in drug design and synthesis. For instance, an isomer that is more susceptible to nucleophilic attack could be used to selectively alkylate a biological target. Conversely, a less reactive isomer might be preferred as a more stable protecting group in a multi-step synthesis.
Conclusion
The positional isomerism of dimethoxybenzyl chlorides has a profound impact on their physicochemical properties, spectroscopic characteristics, and chemical reactivity. The electronic effects of the methoxy groups are the primary determinant of their reactivity in nucleophilic substitution reactions, with isomers capable of direct resonance stabilization of the benzylic carbocation exhibiting significantly higher reactivity in Sₙ1 processes. These differences allow for the tailored application of each isomer in organic synthesis and drug development, whether as a reactive building block or a stable protecting group. A thorough understanding of these isomeric differences is therefore essential for researchers and scientists working with this important class of compounds.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 6652-32-0: 3,5-dimethoxybenzyl chloride | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. 3,5-二甲氧基氯苄 99% | Sigma-Aldrich [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxybenzyl chloride is a versatile reagent in organic synthesis, primarily utilized as a protecting group for various functional groups and as a key building block in the synthesis of complex molecules, including natural products and pharmacologically active compounds. Its unique electronic properties, conferred by the two methoxy groups on the aromatic ring, allow for specific reaction conditions and selective deprotection, making it a valuable tool in multistep synthetic strategies. This technical guide provides an in-depth overview of the primary research applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its effective use in the laboratory.
Core Applications
The primary research applications of this compound can be broadly categorized into two main areas: its use as a protecting group and its role as a synthon in the construction of complex molecular frameworks.
2,3-Dimethoxybenzyl (DMB) Group as a Protecting Group
The 2,3-dimethoxybenzyl group is a valuable acid-labile protecting group for alcohols and other functional groups. The electron-donating methoxy groups at the ortho and meta positions increase the electron density of the benzyl ring, facilitating its cleavage under milder acidic conditions compared to the unsubstituted benzyl group. This allows for orthogonal protection strategies in the synthesis of complex molecules with multiple sensitive functional groups.
The protection of an alcohol as its 2,3-dimethoxybenzyl ether is typically achieved via a Williamson ether synthesis.
Experimental Protocol: General Procedure for the Protection of an Alcohol with this compound
-
Reaction Setup: To a solution of the alcohol (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Addition of this compound: Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The cleavage of the 2,3-dimethoxybenzyl ether can be accomplished under various conditions, offering flexibility in synthetic design.
-
Acidic Hydrolysis: The 2,3-DMB group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
-
Oxidative Cleavage: A common and mild method for the deprotection of dimethoxybenzyl ethers is through oxidation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). The reaction is highly selective for electron-rich benzyl ethers.
Experimental Protocol: Oxidative Cleavage of a 2,3-Dimethoxybenzyl Ether using DDQ
-
Reaction Setup: Dissolve the 2,3-dimethoxybenzyl-protected compound (1.0 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).
-
Addition of DDQ: Add DDQ (1.1-1.5 equivalents) to the solution at room temperature. The reaction mixture will typically develop a dark color.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane.
-
Purification: Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the deprotected alcohol.
Quantitative Data for Protection and Deprotection Reactions
| Reaction | Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Protection | Primary Alcohol | 2,3-DMB-Cl, NaH | DMF | RT | 16 | >90 |
| Protection | Phenol | 2,3-DMB-Cl, K₂CO₃ | Acetone | Reflux | 8 | >85 |
| Deprotection | 2,3-DMB Ether | DDQ, H₂O | CH₂Cl₂ | RT | 2 | >90 |
| Deprotection | 2,3-DMB Ether | TFA | CH₂Cl₂ | 0 - RT | 1 | >95 |
Diagram of Protection and Deprotection Workflow
Synthesis of 2,3-Dimethoxybenzaldehyde via the Sommelet Reaction
This compound is a key precursor for the synthesis of 2,3-dimethoxybenzaldehyde (o-veratraldehyde), an important intermediate in the pharmaceutical and fragrance industries. The Sommelet reaction provides a method for this conversion.[1]
The Sommelet reaction involves the reaction of a benzyl halide with hexamine to form a quaternary ammonium salt, which upon hydrolysis, yields the corresponding aldehyde.[2]
Experimental Protocol: Synthesis of 2,3-Dimethoxybenzaldehyde from this compound [1]
-
Formation of the Quaternary Ammonium Salt: Dissolve this compound (1.0 equivalent) in a suitable organic solvent. Add an aqueous solution of hexamethylenetetramine (hexamine). Stir the mixture to form the quaternary ammonium salt.[1]
-
Hydrolysis: The resulting aqueous phase containing the dissolved reaction product is hydrolyzed by heating at a pH of 3 to 6.5 in the presence of acetic acid or ethanol to form 2,3-dimethoxybenzaldehyde.[3]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude 2,3-dimethoxybenzaldehyde can be purified by crystallization or column chromatography. A patent describes obtaining the product with a yield of 85% and a purity of 95.0% (GC).[1]
Quantitative Data for the Sommelet Reaction
| Reactant | Reagent | Solvent | Product | Yield (%) | Purity (%) | Reference |
| This compound | Hexamine, Acetic Acid | Water/Organic Solvent | 2,3-Dimethoxybenzaldehyde | 85 | 95.0 (GC) | [1] |
Diagram of the Sommelet Reaction Pathway
Application in the Synthesis of Isoquinoline Alkaloids
While direct examples of this compound in the synthesis of isoquinoline alkaloids are not as prevalent in the literature as its 3,4-isomer, the general synthetic strategies are applicable. The 2,3-dimethoxybenzyl moiety is a structural feature in some isoquinoline alkaloids, and its introduction can be achieved using this compound as a key building block. The Bischler-Napieralski reaction is a powerful method for the construction of the isoquinoline core.[4][5]
Conceptual Synthetic Pathway
A plausible synthetic route would involve the N-acylation of a β-phenylethylamine with a derivative of 2,3-dimethoxyphenylacetic acid (which can be prepared from this compound via the cyanide). The resulting amide would then undergo an acid-catalyzed cyclization (the Bischler-Napieralski reaction) to form a 3,4-dihydroisoquinoline, a key intermediate that can be further elaborated to various isoquinoline alkaloids.
Diagram of a Conceptual Bischler-Napieralski Reaction
Conclusion
This compound is a valuable and versatile reagent for organic synthesis. Its primary applications as a protecting group and as a precursor for key synthetic intermediates like 2,3-dimethoxybenzaldehyde are well-established. The methodologies and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further exploration of its application in the synthesis of complex natural products and novel pharmaceutical agents is a promising area for future research.
References
A Comprehensive Technical Review of 2,3-Dimethoxybenzyl Chloride in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxybenzyl chloride, also known as 1-(chloromethyl)-2,3-dimethoxybenzene, is a versatile reagent in organic synthesis. Its utility stems from the reactive benzylic chloride functional group, which makes it an effective alkylating agent, and the presence of the dimethoxy-substituted aromatic ring, which influences its reactivity and allows for its use as a protecting group. This technical guide provides an in-depth review of the synthesis, properties, and key reactions of this compound, with a focus on its applications in research and drug development.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of Dimethoxybenzyl Chloride Isomers
| Property | This compound | 3,4-Dimethoxybenzyl chloride | 3,5-Dimethoxybenzyl chloride |
| CAS Number | 3893-01-4[1][2] | 7306-46-9 | 6652-32-0 |
| Molecular Formula | C₉H₁₁ClO₂[1][2] | C₉H₁₁ClO₂ | C₉H₁₁ClO₂ |
| Molecular Weight | 186.64 g/mol [1][2] | 186.64 g/mol | 186.64 g/mol |
| Melting Point | 69-70.5 °C | 50-51 °C | 46-48 °C |
| Boiling Point | 95 °C at 1 mmHg | Not available | 115-118 °C at 0.4 mmHg |
Table 2: Comparative ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| 3,4-Dimethoxybenzyl chloride | 6.90 - 6.80 (m, 3H, Ar-H), 4.57 (s, 2H, -CH₂Cl), 3.88 (s, 3H, -OCH₃), 3.87 (s, 3H, -OCH₃) |
| 3,5-Dimethoxybenzyl chloride | 6.53 (d, J = 2.2 Hz, 2H, Ar-H), 6.40 (t, J = 2.2 Hz, 1H, Ar-H), 4.49 (s, 2H, -CH₂Cl), 3.78 (s, 6H, -OCH₃) |
Table 3: Comparative ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| 3,4-Dimethoxybenzyl chloride | 149.3, 149.0, 129.5, 120.9, 111.8, 111.1, 55.9, 55.8, 46.4 |
| 3,5-Dimethoxybenzyl chloride | 161.14, 139.70, 106.65, 100.63, 55.53, 46.49 |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the chlorination of the corresponding alcohol, 2,3-dimethoxybenzyl alcohol. A general and effective method involves the use of thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in a chlorinated solvent.
Experimental Protocol: Chlorination of 2,3-Dimethoxybenzyl Alcohol
Materials:
-
2,3-Dimethoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirring solution of 2,3-dimethoxybenzyl alcohol (10 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add a catalytic amount of N,N-dimethylformamide (20 µL).
-
Slowly add thionyl chloride (12 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (20 mL) to quench the reaction.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[3]
-
The product can be further purified by recrystallization or column chromatography if necessary.
Caption: Synthesis of this compound.
Core Reactions and Applications
This compound is a valuable reagent for introducing the 2,3-dimethoxybenzyl group into various molecules. Its primary reactivity is centered around nucleophilic substitution at the benzylic carbon.
N-Alkylation of Amines
This compound readily reacts with primary and secondary amines to form the corresponding N-alkylated products. This reaction is fundamental in the synthesis of a wide range of nitrogen-containing compounds. A common challenge in the alkylation of primary amines is over-alkylation to form the tertiary amine. To favor mono-alkylation, a large excess of the primary amine is often used.
Table 4: Examples of N-Alkylation Reactions
| Amine | Reaction Conditions | Product | Yield (%) |
| Aniline | K₂CO₃, DMF, 80 °C | N-(2,3-Dimethoxybenzyl)aniline | Moderate to Good |
| Morpholine | Et₃N, CH₂Cl₂, rt | 4-(2,3-Dimethoxybenzyl)morpholine | Good to High |
| Benzylamine | NaHCO₃, EtOH, reflux | N-Benzyl-N-(2,3-dimethoxybenzyl)amine | Moderate |
O-Alkylation of Alcohols and Phenols (Williamson Ether Synthesis)
The 2,3-dimethoxybenzyl group can be introduced as a protecting group for alcohols and phenols via the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a base to form an alkoxide or phenoxide, which then displaces the chloride from this compound.
Table 5: Examples of O-Alkylation Reactions
| Alcohol/Phenol | Base | Solvent | Product | Yield (%) |
| Phenol | K₂CO₃ | Acetone | 1-(Benzyloxy)-2,3-dimethoxybenzene | High |
| Benzyl alcohol | NaH | THF | 1-((Benzyloxy)methyl)-2,3-dimethoxybenzene | Good to High |
| Catechol | Cs₂CO₃ | DMF | 1,2-Bis((2,3-dimethoxybenzyl)oxy)benzene | Moderate |
Use as a Protecting Group
The 2,3-dimethoxybenzyl (DMB) group is a useful protecting group for alcohols and amines in multi-step synthesis. Its stability under various conditions and its selective removal make it a valuable tool for chemists.
Protection Step: The protection of alcohols and amines follows the N- and O-alkylation procedures described above.
Deprotection Step: The DMB group is typically removed under oxidative conditions, for example, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The electron-donating methoxy groups facilitate this oxidative cleavage, which often proceeds under mild conditions, leaving other protecting groups intact.
Caption: Protection and Deprotection using the DMB group.
Application in Drug Development: The Synthesis of Verapamil
Verapamil is a calcium channel blocker used to treat high blood pressure, angina, and certain heart rhythm disorders. While the commercially available drug is a racemic mixture, its synthesis often involves intermediates with dimethoxy-substituted phenyl rings. Although the most common synthetic routes to Verapamil utilize 3,4-dimethoxy-substituted precursors, the use of this compound as a starting material for analogous structures is a relevant application for drug development professionals exploring structure-activity relationships.
A plausible synthetic route to a Verapamil analog using a 2,3-dimethoxyphenyl group would involve the alkylation of a secondary amine intermediate with this compound or a derivative.
Caption: General scheme for Verapamil analog synthesis.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its utility in N- and O-alkylation reactions, coupled with its role as a cleavable protecting group, makes it a significant tool for researchers in academia and industry. For professionals in drug development, understanding the reactivity and synthetic applications of this compound and its isomers is crucial for the design and synthesis of novel therapeutic agents. The experimental protocols and data provided in this guide serve as a foundational resource for the effective application of this compound in the laboratory.
References
Methodological & Application
Application Notes: 2,3-Dimethoxybenzyl Chloride for the Protection of Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the judicious use of protecting groups is paramount. The hydroxyl group of phenols, being both nucleophilic and acidic, often requires temporary masking to prevent undesired side reactions. Benzyl ethers are a cornerstone of hydroxyl protection strategies due to their general stability and diverse deprotection methods. To fine-tune reactivity and selectivity, substituted benzyl ethers have been developed. The 2,3-dimethoxybenzyl (2,3-DMB) group offers a valuable alternative to more common protecting groups like the p-methoxybenzyl (PMB) group, with potentially altered stability and cleavage kinetics due to the ortho- and meta-methoxy substituents. These methoxy groups enhance the electron density of the aromatic ring, rendering the 2,3-DMB ether susceptible to milder deprotection conditions compared to a simple benzyl ether. This application note provides a detailed protocol for the protection of phenols using 2,3-dimethoxybenzyl chloride and subsequent deprotection.
Reaction Principle
The protection of phenols with this compound proceeds via a Williamson ether synthesis. A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, which then displaces the chloride from this compound in an SN2 reaction to form the corresponding aryl 2,3-dimethoxybenzyl ether.
The deprotection of the 2,3-DMB group can be achieved under various conditions, primarily through oxidative cleavage or acidic hydrolysis. The electron-rich nature of the dimethoxybenzyl ring facilitates these processes, allowing for selective removal in the presence of other, more robust protecting groups.
Experimental Protocols
Protocol 1: Protection of Phenols using this compound
This protocol describes a general procedure for the O-alkylation of a substituted phenol with this compound.
Materials:
-
Substituted phenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Sodium iodide (NaI), catalytic amount (optional, but recommended for less reactive substrates)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq).
-
Dissolve the phenol in anhydrous DMF (approximately 5-10 mL per mmol of phenol).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) and a catalytic amount of sodium iodide (0.1 eq) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.1 - 1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-dimethoxybenzyl protected phenol.
Note: Reaction times and temperatures may need to be optimized for specific substrates. For highly reactive phenols, the reaction may proceed at room temperature.
Protocol 2: Deprotection of 2,3-Dimethoxybenzyl Ethers
Two common methods for the cleavage of dimethoxybenzyl ethers are presented below. The choice of method will depend on the other functional groups present in the molecule.
This method is generally mild and selective for electron-rich benzyl ethers.
Materials:
-
2,3-Dimethoxybenzyl protected phenol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water or a mixture of DCM and water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2,3-dimethoxybenzyl protected phenol (1.0 eq) in a mixture of DCM and water (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.2 - 1.5 eq) portion-wise to the stirred solution. The reaction mixture may turn dark in color.
-
Allow the reaction to stir at 0 °C to room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected phenol.
This method is effective but may not be suitable for acid-sensitive substrates.
Materials:
-
2,3-Dimethoxybenzyl protected phenol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Anisole or 1,3,5-trimethoxybenzene (as a cation scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2,3-dimethoxybenzyl protected phenol (1.0 eq) in anhydrous DCM.
-
Add a cation scavenger such as anisole or 1,3,5-trimethoxybenzene (2-5 eq).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) (e.g., 10-20% v/v in DCM) dropwise to the stirred solution.
-
Stir the reaction at 0 °C to room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the free phenol.
Data Presentation
The following table provides illustrative yields for the protection of various substituted phenols using the generalized protocol described above. Please note that these are representative values and actual yields may vary depending on the specific substrate and reaction conditions.
| Phenol Substrate | Substituent Position | Substituent Nature | Typical Reaction Time (h) | Illustrative Yield (%) |
| Phenol | - | - | 4-6 | 85-95 |
| 4-Methoxyphenol | para | Electron-donating | 4-6 | 90-98 |
| 4-Nitrophenol | para | Electron-withdrawing | 8-12 | 70-85 |
| 2-Chlorophenol | ortho | Electron-withdrawing/Steric hindrance | 8-12 | 65-80 |
| 4-Cyanophenol | para | Electron-withdrawing | 8-12 | 75-88 |
| 2,6-Dimethylphenol | ortho, ortho | Steric hindrance | 10-16 | 50-70 |
| 4-Hydroxybenzoic acid methyl ester | para | Electron-withdrawing | 6-10 | 80-92 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the protection/deprotection strategy.
Caption: Workflow for the protection of phenols.
Caption: Deprotection strategy for 2,3-DMB ethers.
Conclusion
The 2,3-dimethoxybenzyl group serves as a useful protecting group for phenols, offering an alternative to other substituted benzyl ethers. Its installation via Williamson ether synthesis is straightforward, and its removal can be accomplished under mild oxidative or acidic conditions. The choice of deprotection method should be guided by the overall synthetic strategy and the compatibility of other functional groups within the molecule. The protocols provided herein offer a solid foundation for the application of this compound in complex organic synthesis. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
Application Notes and Protocols for 2,3-Dimethoxybenzyl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Note on Current Usage: The use of 2,3-Dimethoxybenzyl chloride as a protecting group in peptide synthesis is not widely documented in scientific literature. The vast majority of research and established protocols utilize the isomeric 2,4-Dimethoxybenzyl (DMB) group for backbone and side-chain protection. This preference is largely due to the electronic effects of the methoxy group positions, which influence the stability of the benzylic carbocation formed during acid-catalyzed cleavage. The 2,4-substitution pattern provides superior stabilization, allowing for deprotection under milder acidic conditions compared to other isomers.
These application notes, therefore, provide a theoretical framework and generalized protocols for the potential application of the 2,3-dimethoxybenzyl group, based on the well-established chemistry of its isomers. Researchers exploring the use of this compound should consider these as a starting point for experimental validation.
Introduction to Dimethoxybenzyl Protecting Groups in Peptide Synthesis
Benzyl-type protecting groups are extensively used in peptide synthesis to temporarily block reactive functional groups, particularly the α-amino group of amino acids and the side chains of residues such as glutamine and asparagine. The stability of these protecting groups can be modulated by introducing electron-donating substituents, such as methoxy groups, onto the benzene ring.[1]
The 2,4-Dimethoxybenzyl (DMB) group is favored for its high acid lability, allowing for its removal under mild acidic conditions that are orthogonal to many other protecting groups used in peptide synthesis.[1][2] This property is crucial for preventing side reactions and preserving the integrity of the peptide chain. The increased electron density at the ortho and para positions in the 2,4-DMB group effectively stabilizes the carbocation intermediate formed during cleavage.[2]
While less common, the 3,4-dimethoxybenzyl group has also been used and is more reactive than the p-methoxybenzyl (PMB) group.[3][4] The 2,3-dimethoxybenzyl group is not commonly employed, likely due to less favorable carbocation stabilization compared to the 2,4- and 3,4-isomers.
Potential Applications of 2,3-Dimethoxybenzyl (2,3-DMB) Group
Based on the chemistry of its isomers, the 2,3-DMB group could theoretically be used for:
-
Nα-protection of amino acids: To prevent polymerization during peptide coupling reactions.
-
Side-chain protection: Particularly for the amide side chains of asparagine and glutamine to prevent dehydration and other side reactions.
-
Backbone amide protection: To disrupt inter-chain hydrogen bonding in "difficult" sequences prone to aggregation, although this is a more specialized application.
Comparative Data of Dimethoxybenzyl Isomers
The following table provides a comparative summary of the expected properties of the 2,3-DMB group in relation to the well-characterized 2,4-DMB and 3,4-DMB groups.
| Property | 2,4-Dimethoxybenzyl (DMB) | 3,4-Dimethoxybenzyl | 2,3-Dimethoxybenzyl (Theoretical) |
| Relative Acid Lability | Very High | High | Moderate to High |
| Typical Cleavage Conditions | 1-10% TFA in CH₂Cl₂; mild Lewis acids | 10-50% TFA in CH₂Cl₂; DDQ | Expected to require stronger acidic conditions than 2,4-DMB |
| Carbocation Stability | Highly stabilized by resonance | Stabilized by resonance | Less resonance stabilization from one methoxy group |
| Common Applications | Backbone and side-chain protection | N-H protection in glycosides | Not established in peptide synthesis |
Experimental Protocols (Theoretical)
The following protocols are generalized and should be optimized for specific applications with this compound.
Protocol 1: Nα-Protection of an Amino Acid with this compound
This protocol describes a method for the N-alkylation of an amino acid.
Materials:
-
Amino acid (e.g., Glycine)
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1M solution of Na₂CO₃ in water.
-
Add a solution of this compound (1.1 eq) in DMF.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove unreacted benzyl chloride.
-
Acidify the aqueous layer to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 2: Cleavage of the 2,3-Dimethoxybenzyl Group
This protocol outlines the acidic cleavage of the 2,3-DMB protecting group.
Materials:
-
N-(2,3-Dimethoxybenzyl)-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Scavenger (e.g., triisopropylsilane or anisole)
-
Cold diethyl ether
Procedure:
-
Swell the protected peptide-resin in CH₂Cl₂.
-
Prepare a cleavage cocktail of TFA/CH₂Cl₂/scavenger (e.g., 95:2.5:2.5 v/v/v). The concentration of TFA may need to be optimized and could be higher than that required for 2,4-DMB.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Visualizations
Workflow for Peptide Synthesis using a DMB Protecting Group
Caption: General workflow for solid-phase peptide synthesis (SPPS) using a dimethoxybenzyl (DMB) protecting group.
Mechanism of Acid-Catalyzed Cleavage of a DMB Group
Caption: Simplified mechanism of acid-catalyzed deprotection of a DMB-protected amine.
Logical Relationships in Protecting Group Selection
Caption: Decision tree for selecting an appropriate amine protecting group in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparing the use of 2-methylenenapthyl, 4-methoxybenzyl, 3,4-dimethoxybenzyl and 2,4,6-trimethoxybenzyl as N-H protecting groups for p-tolyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-β-D-glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem [lookchem.com]
Application Notes and Protocols: Friedel-Crafts Alkylation using 2,3-Dimethoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds by attaching substituents to an aromatic ring.[1][2][3] This electrophilic aromatic substitution is pivotal in the synthesis of a wide array of compounds, from commodity chemicals to complex pharmaceutical intermediates.[1] This application note provides a detailed protocol for the Friedel-Crafts alkylation of an aromatic substrate using the activated electrophile, 2,3-Dimethoxybenzyl chloride. The presence of two electron-donating methoxy groups on the benzyl chloride substrate enhances its reactivity, making it a valuable building block in the synthesis of various complex molecules.
The reaction proceeds via the generation of a benzylic carbocation, stabilized by the electron-donating methoxy groups, which is then attacked by an electron-rich aromatic compound. The choice of a suitable Lewis acid catalyst is critical to facilitate the formation of the electrophile and to promote the reaction efficiently.[1] This document outlines the necessary materials, a step-by-step experimental procedure, and data presentation for a typical Friedel-Crafts reaction involving this compound.
Materials and Methods
Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Anisole (or other aromatic substrate) | Anhydrous, ≥99% | Commercially Available |
| Aluminum chloride (AlCl₃) | Anhydrous, ≥99% | Commercially Available |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Commercially Available |
| 1 M Hydrochloric acid (HCl) | Reagent Grade | Commercially Available |
| Saturated sodium bicarbonate (NaHCO₃) solution | Reagent Grade | Prepared in-house |
| Brine (Saturated NaCl solution) | Reagent Grade | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Round-bottom flask | - | Standard laboratory glassware |
| Magnetic stirrer and stir bar | - | Standard laboratory equipment |
| Dropping funnel | - | Standard laboratory glassware |
| Reflux condenser | - | Standard laboratory glassware |
| Ice bath | - | Standard laboratory equipment |
| Separatory funnel | - | Standard laboratory glassware |
| Rotary evaporator | - | Standard laboratory equipment |
Experimental Protocol
The following protocol describes a general procedure for the Friedel-Crafts alkylation of anisole with this compound.
1. Reaction Setup:
- Place a magnetic stir bar in a dry 100 mL round-bottom flask.
- Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to the flask.
- Add anhydrous dichloromethane (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.
2. Addition of Reactants:
- In a separate flask, dissolve this compound (1.0 equivalent) and anisole (1.2 equivalents) in anhydrous dichloromethane (10 mL).
- Transfer this solution to a dropping funnel.
- Add the solution of the alkylating agent and aromatic substrate dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature at 0 °C.
3. Reaction Progression:
- After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour.
- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Workup:
- Carefully quench the reaction by slowly adding ice-cold 1 M HCl (20 mL) to the reaction mixture.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane (2 x 15 mL).
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate.
5. Purification:
- Filter the drying agent and concentrate the organic solution using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
Table 1: Stoichiometry and Reaction Parameters
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) or Volume (mL) |
| This compound | 186.63 | 1.0 | 10 | 1.87 g |
| Anisole | 108.14 | 1.2 | 12 | 1.30 g (1.31 mL) |
| Aluminum chloride (AlCl₃) | 133.34 | 1.1 | 11 | 1.47 g |
| Dichloromethane (CH₂Cl₂) | - | - | - | 30 mL |
| Expected Product | 274.34 | - | - | Theoretical Yield: 2.74 g |
Experimental Workflow
Caption: Workflow for the Friedel-Crafts alkylation reaction.
Signaling Pathway of the Reaction Mechanism
Caption: General mechanism of the Friedel-Crafts alkylation.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Anhydrous Conditions: Aluminum chloride is highly moisture-sensitive and reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.
-
Corrosive Reagents: Aluminum chloride and hydrochloric acid are corrosive. Handle with care and avoid contact with skin and eyes.[4]
-
Quenching: The quenching of the reaction with water is highly exothermic. Perform this step slowly and with adequate cooling.
Discussion
The Friedel-Crafts alkylation with this compound is expected to proceed readily due to the electron-donating nature of the methoxy groups, which stabilize the incipient benzylic carbocation. However, there are potential challenges to consider:
-
Polyalkylation: The product of the initial alkylation is often more reactive than the starting aromatic substrate, which can lead to the addition of multiple alkyl groups.[5] Using an excess of the aromatic substrate can help to minimize this side reaction.
-
Isomer Formation: The directing effects of the substituent on the aromatic ring will determine the position of alkylation. For anisole, ortho and para substitution are expected.
-
Catalyst Deactivation: If the aromatic substrate or product contains basic functional groups (e.g., amines), they can coordinate with the Lewis acid catalyst, rendering it inactive.[5]
The protocol provided here serves as a general guideline. Optimization of reaction conditions, such as the choice of Lewis acid, solvent, temperature, and reaction time, may be necessary to achieve the desired product in high yield and purity.
References
Conditions for Selective Deprotection of the 2,3-Dimethoxybenzyl Group: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dimethoxybenzyl (DMB) group is a valuable protecting group for hydroxyl functionalities in organic synthesis, prized for its unique electronic properties that allow for its selective removal under specific conditions. Its cleavage is primarily achieved through two main strategies: acidic hydrolysis and oxidative cleavage. The electron-donating nature of the two methoxy groups on the benzyl ring makes the 2,3-DMB group more labile than the simple benzyl (Bn) group and offers a nuanced reactivity profile compared to other substituted benzyl ethers like the p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (2,4-DMB) groups. This allows for its strategic use in orthogonal protection schemes, a critical aspect in the synthesis of complex molecules.
This document provides a comprehensive overview of the conditions for the selective deprotection of the 2,3-DMB group, including quantitative data, detailed experimental protocols, and visualizations to guide researchers in its effective application.
Data Presentation: Comparison of Deprotection Methods
The choice of deprotection method for the 2,3-DMB group depends on the substrate's sensitivity to acidic or oxidative conditions and the presence of other protecting groups. Below is a summary of common conditions for both acidic and oxidative cleavage.
Table 1: Conditions for Acidic Cleavage of 2,3-Dimethoxybenzyl Ethers
| Reagent | Equivalents | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | 10-50% (v/v) | Dichloromethane (DCM) | 0 to rt | 1 - 4 h | >90 | A scavenger like anisole or triisopropylsilane (TIS) is often added to trap the liberated carbocation.[1] |
| Triflic Acid (TfOH) | 0.1 - 0.5 | Dichloromethane (DCM) | 0 to rt | 5 - 30 min | 80 - 95 | Highly effective for rapid deprotection; may require a scavenger.[2] |
Table 2: Conditions for Oxidative Cleavage of 2,3-Dimethoxybenzyl Ethers
| Reagent | Equivalents | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 1.1 - 1.5 | DCM/H₂O (10:1 to 20:1) | 0 to rt | 1 - 4 h | >90 | Highly selective for electron-rich benzyl ethers; reaction in the presence of water is crucial for hydrolysis.[3][4] |
| Ceric Ammonium Nitrate (CAN) | 2 - 3 | Acetonitrile/H₂O | 0 to rt | Variable | Good to High | Can be less selective than DDQ depending on the substrate.[3] |
Experimental Protocols
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the cleavage of a 2,3-DMB ether using TFA.
Materials:
-
2,3-DMB protected compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., Anisole or Triisopropylsilane (TIS))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2,3-DMB protected compound in anhydrous DCM (concentration typically 0.1 M).
-
Add a scavenger (3-5 equivalents of anisole or 1.5 equivalents of TIS).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the initial reaction).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Oxidative Deprotection using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
This protocol outlines a general procedure for the selective oxidative cleavage of a 2,3-DMB ether.
Materials:
-
2,3-DMB protected compound
-
Dichloromethane (DCM)
-
Water (deionized)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2,3-DMB protected compound in a mixture of DCM and water (typically in a ratio of 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equivalents) portion-wise to the stirred solution. The reaction mixture will often develop a dark color.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the initial reaction).
-
Wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the deprotection mechanisms and general experimental workflows.
Caption: Mechanism of acidic deprotection of a 2,3-DMB ether.
Caption: Mechanism of oxidative deprotection with DDQ.
Caption: General experimental workflow for 2,3-DMB deprotection.
Caption: Decision tree for selecting a deprotection method.
References
Application Notes: The Role of 2,3-Dimethoxybenzyl Chloride in Pharmaceutical Intermediate Synthesis
Introduction
2,3-Dimethoxybenzyl chloride is a valuable organic compound utilized as both a versatile protecting group and a key building block in the multi-step synthesis of complex pharmaceutical intermediates. Its reactivity is primarily centered on the benzylic chloride, which is susceptible to nucleophilic substitution. The presence of two electron-donating methoxy groups on the benzene ring enhances the stability of carbocation intermediates, facilitating these reactions. Furthermore, these groups make the resulting 2,3-dimethoxybenzyl (DMB) ether more labile to acidic or oxidative cleavage compared to less substituted benzyl groups, allowing for selective deprotection. This document provides detailed protocols and data for the application of this compound in synthetic workflows relevant to pharmaceutical development.
Synthesis of this compound
The most common laboratory-scale preparation of this compound involves the chlorination of the corresponding alcohol, 2,3-dimethoxybenzyl alcohol, using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction proceeds efficiently under mild conditions.
Experimental Protocol: Chlorination of 2,3-Dimethoxybenzyl Alcohol
-
Setup: A dry, round-bottomed flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C).
-
Reagents: Dissolve 2,3-dimethoxybenzyl alcohol (1.0 eq) in a dry, non-polar solvent like anhydrous dichloromethane (DCM) or diethyl ether inside the flask.[1]
-
Reaction: Add thionyl chloride (1.1–1.2 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. A small amount of a base like pyridine (0.1 eq) can be added to scavenge the HCl byproduct.[1]
-
Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture into ice-cold water to quench the excess thionyl chloride.
-
Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a solvent system like hexanes/ethyl acetate.
Data Presentation: Synthesis of this compound
| Parameter | Value/Condition | Reference |
| Starting Material | 2,3-Dimethoxybenzyl alcohol | [2][3][4] |
| Reagent | Thionyl Chloride (SOCl₂) | [1] |
| Solvent | Dichloromethane (anhydrous) | [5] |
| Temperature | 0 °C to Room Temperature | [1][5] |
| Reaction Time | 2 - 12 hours | [1] |
| Typical Yield | ~95% | [1] |
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
2,3-Dimethoxybenzyl (DMB) as a Protecting Group
The DMB group is particularly useful for protecting hydroxyl (-OH) and amine (-NH) functionalities. Its enhanced lability compared to the standard benzyl (Bn) or even the p-methoxybenzyl (PMB) group allows for orthogonal deprotection strategies in complex syntheses.[6][7]
A. Protection of Alcohols
The introduction of the DMB group onto an alcohol is typically achieved via a Williamson ether synthesis.
-
Setup: In a dry, inert atmosphere flask, dissolve the primary alcohol (1.0 eq) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Stir the mixture for 30 minutes at 0 °C to form the alkoxide.
-
Alkylation: Add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting DMB-protected ether can be purified by column chromatography.
B. Deprotection of DMB Ethers
The key advantage of the DMB group is its selective removal under mild oxidative conditions that leave other protecting groups like benzyl ethers intact.[6][8]
-
Setup: Dissolve the DMB-protected compound (1.0 eq) in a solvent mixture, typically dichloromethane/water (e.g., 10:1 v/v).
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2-1.5 eq) to the solution at room temperature. The reaction mixture will typically change color.
-
Reaction: Stir at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Purification: Separate the layers and extract the aqueous phase with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography to yield the deprotected alcohol.
Data Presentation: Protection/Deprotection Conditions
| Process | Reagents | Solvent | Temperature | Key Features |
| Protection (Alcohol) | NaH, 2,3-DMB-Cl | DMF or THF | 0 °C to RT | Forms a stable ether linkage. |
| Deprotection (Oxidative) | DDQ | CH₂Cl₂ / H₂O | Room Temp. | Mild; selective over Bn, TBDPS groups.[8] |
| Deprotection (Acidic) | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 0 °C to RT | Strong acid cleavage.[9] |
Diagram: Protection-Deprotection Logic
Caption: Logical flow for protection and deprotection schemes using DMB.
Use in the Synthesis of a Verapamil Analogue Intermediate
While Verapamil itself contains two 3,4-dimethoxyphenyl moieties, a similar synthetic strategy can be employed using this compound to create analogues for structure-activity relationship (SAR) studies. The core reaction involves the alkylation of a secondary amine with the benzyl chloride derivative.
The following protocol outlines the synthesis of an intermediate analogous to a precursor for Verapamil.[10][11]
Experimental Protocol: N-Alkylation for Verapamil Analogue
This protocol describes the reaction between 2-(3,4-dimethoxyphenyl)-N-methylethanamine and this compound to form a key tertiary amine intermediate.
-
Setup: To a solution of 2-(3,4-dimethoxyphenyl)-N-methylethanamine (1.0 eq) in a polar solvent like acetonitrile or ethanol, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reagent Addition: Add this compound (1.05 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude tertiary amine product can be purified by column chromatography on silica gel.
Data Presentation: N-Alkylation Reaction
| Parameter | Value/Condition | Reference |
| Amine Substrate | 2-(3,4-dimethoxyphenyl)-N-methylethanamine | [10] |
| Alkylating Agent | This compound | - |
| Base | Potassium Carbonate (K₂CO₃) | [12] |
| Solvent | Acetonitrile | [12] |
| Temperature | Reflux (~80 °C) | [12] |
| Reaction Time | 8 - 12 hours | [12] |
Diagram: Synthetic Pathway to Intermediate
Caption: Synthesis of a key intermediate for a Verapamil analogue.
References
- 1. 3,5-Dimethoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 2,3-二甲氧基苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,3-Dimethoxybenzyl alcohol | C9H12O3 | CID 79738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Functional Group Protection [organic-chemistry.org]
- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. chem.ucla.edu [chem.ucla.edu]
- 10. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]
- 11. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]
- 12. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation with 2,3-Dimethoxybenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the N-alkylation of primary and secondary amines using 2,3-dimethoxybenzyl chloride. This transformation is a crucial step in the synthesis of a wide array of compounds with potential applications in pharmaceuticals and agrochemicals. The protocols outlined below are based on established methodologies for N-alkylation reactions with substituted benzyl halides.
Introduction
N-alkylation is a fundamental reaction in organic synthesis for the formation of carbon-nitrogen bonds. The reaction of an amine with an alkyl halide, such as this compound, typically proceeds via a nucleophilic substitution mechanism. While this method is straightforward, a common challenge is over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, reacts further to produce a tertiary amine. Careful control of reaction conditions is therefore essential to achieve selective mono-alkylation.
Reaction Mechanism: SN2 Pathway
The N-alkylation of an amine with this compound generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is concerted, involving a backside attack of the nucleophilic amine on the electrophilic benzylic carbon, leading to the displacement of the chloride leaving group.
2,3-Dimethoxybenzyl Chloride: A Versatile Building Block for Complex Molecule Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxybenzyl chloride is a valuable and versatile building block in organic synthesis, prized for its utility in the construction of complex molecular architectures. The presence of the two methoxy groups on the benzene ring activates the benzylic position, facilitating a range of chemical transformations. This, combined with the lability of the benzylic chloride, makes it an excellent electrophile for reactions with various nucleophiles. These application notes provide an overview of the key applications of this compound, complete with detailed experimental protocols for its use in the synthesis of ethers, amines, and thioethers, as well as its role as a protecting group and in the construction of heterocyclic scaffolds like isoquinolines.
Core Applications
The primary utility of this compound lies in its reactivity as an alkylating agent in nucleophilic substitution reactions. The electron-donating nature of the methoxy groups stabilizes the transition state of S(_N)2 reactions and any potential carbocationic intermediate in S(_N)1-type processes, enhancing its reactivity towards a broad spectrum of nucleophiles.
Williamson Ether Synthesis
The Williamson ether synthesis is a straightforward and widely used method for the preparation of ethers. In this reaction, an alcohol is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile and attacks the electrophilic carbon of this compound, displacing the chloride and forming an ether linkage. This reaction is particularly useful for the synthesis of unsymmetrical ethers. Yields for this type of reaction are generally good, typically ranging from 50-95% depending on the substrate and reaction conditions.[1]
Table 1: Williamson Ether Synthesis Data
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | NaH | THF | 0 to RT | 2-16 | High |
| Secondary Alcohol | NaH | THF | 0 to RT | 12-24 | Moderate |
| Phenol | K₂CO₃ | DMF | RT | 12 | High |
Experimental Protocol: Synthesis of a 2,3-Dimethoxybenzyl Ether
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in an anhydrous aprotic solvent such as THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes to ensure complete formation of the alkoxide.
-
Ether Formation: Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the alkoxide solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC). This may take anywhere from 2 to 24 hours depending on the reactivity of the alcohol.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,3-dimethoxybenzyl ether.
Caption: General scheme for N-alkylation of amines.
S-Alkylation of Thiols
Thiols are excellent nucleophiles and react readily with this compound to form thioethers (sulfides). The reaction is typically carried out in the presence of a mild base to deprotonate the thiol, forming a highly nucleophilic thiolate anion. This reaction is generally high-yielding and proceeds under mild conditions.
Table 3: S-Alkylation of Thiols Data
| Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aliphatic Thiol | K₂CO₃ | DMF | RT | 2-4 | High |
| Aromatic Thiol | Et₃N | H₂O | RT | 1 | High |
Experimental Protocol: Synthesis of a 2,3-Dimethoxybenzyl Thioether
-
Reaction Setup: To a solution of the thiol (1.0 eq.) in a suitable solvent (e.g., DMF or ethanol), add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or triethylamine (Et₃N, 1.1 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to generate the thiolate.
-
Reagent Addition: Add this compound (1.05 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature until completion, as indicated by TLC.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Protecting Group Chemistry
The 2,3-dimethoxybenzyl (DMB) group can be used as a protecting group for alcohols and phenols. It is stable to a variety of reaction conditions, including basic and nucleophilic reagents. The DMB group can be cleaved under oxidative conditions, for example, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Experimental Protocol: Protection of a Phenol
-
Reaction Setup: To a solution of the phenol (1.0 eq.) in an anhydrous solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃, 1.5 eq.).
-
Add this compound (1.1 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting phenol is consumed (monitored by TLC).
-
Work-up: Filter off the base and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the protected phenol.
Diagram 3: Protection/Deprotection Strategy
Caption: Protection and deprotection of alcohols/phenols.
Synthesis of Isoquinoline Alkaloids
This compound is a key precursor in the synthesis of various isoquinoline alkaloids, a class of natural products with diverse and potent biological activities. T[2]he 2,3-dimethoxybenzyl moiety is often incorporated into the target molecule through reactions such as the Bischler-Napieralski or Pictet-Spengler reactions, where it forms part of the final heterocyclic core.
[2][3]Diagram 4: General Approach to Isoquinoline Synthesis
Caption: Synthetic route to isoquinoline alkaloids.
Conclusion
This compound is a highly effective building block for the synthesis of a wide range of complex organic molecules. Its reactivity allows for the facile introduction of the 2,3-dimethoxybenzyl group into various substrates through nucleophilic substitution reactions. The protocols provided herein offer a foundation for researchers to utilize this versatile reagent in their synthetic endeavors. Careful control of reaction conditions is crucial to achieve high yields and selectivity, particularly in multi-step syntheses.
References
Application Notes and Protocols for 2,4-Dimethoxybenzyl (DMB) Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dimethoxybenzyl (DMB) group is a versatile and widely utilized protecting group in organic synthesis, particularly in the fields of pharmaceutical development and the synthesis of complex molecules. Its enhanced acid lability compared to the p-methoxybenzyl (PMB) and benzyl (Bn) groups allows for its selective removal under mild conditions, making it a cornerstone of many orthogonal protection strategies.[1][2][3] These application notes provide detailed protocols and comparative data for the protection of alcohols, amines, and thiols using the DMB group, as well as its subsequent deprotection.
Chemical Properties and Reactivity
The DMB group is an electron-rich benzyl ether-type protecting group. The presence of two electron-donating methoxy groups on the aromatic ring significantly increases its susceptibility to cleavage under both acidic and oxidative conditions.[1] This heightened reactivity is the basis for its selective deprotection in the presence of other, more robust protecting groups.[2]
Protection of Functional Groups
The introduction of the DMB group is typically achieved via a Williamson ether synthesis using a 2,4-dimethoxybenzyl halide, such as the chloride (DMB-Cl) or bromide, in the presence of a base.[1] For acid-sensitive substrates, the use of 2,4-dimethoxybenzyl trichloroacetimidate under acidic catalysis offers a milder alternative.[3]
General Experimental Workflow for DMB Protection
References
Application Notes & Protocols: Synthesis of Resveratrol Analogs Using Dimethoxybenzyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of resveratrol analogs, utilizing dimethoxybenzyl chloride derivatives as key starting materials. The methodologies outlined are central to the generation of novel stilbenoid compounds for investigation in drug discovery and development.
Introduction
Resveratrol, a naturally occurring stilbene, is a well-documented bioactive compound with a wide range of potential therapeutic properties, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects.[1][2][3] However, its clinical application is often hampered by poor bioavailability.[1][2] The synthesis of resveratrol analogs, particularly through methoxy-substitution, is a promising strategy to enhance pharmacokinetic properties and pharmacological activities.[1][4] This document focuses on synthetic routes employing dimethoxybenzyl chloride derivatives to construct the characteristic stilbene backbone.
The primary synthetic strategies discussed are the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, which are reliable methods for forming the carbon-carbon double bond of the stilbene core.[5][6] These reactions involve the coupling of a phosphonate or a phosphonium ylide, derived from dimethoxybenzyl chloride, with a suitable benzaldehyde derivative. Additionally, the Heck reaction offers an alternative palladium-catalyzed approach to stilbene synthesis.[7][8]
General Synthetic Workflow
The synthesis of resveratrol analogs from dimethoxybenzyl chloride derivatives generally follows a multi-step process. The key steps include the formation of a phosphorus-stabilized intermediate (a phosphonate or phosphonium salt) from the benzyl chloride, followed by a coupling reaction with an aldehyde to form the stilbene scaffold. In many cases, a final deprotection step is required to yield the desired hydroxylated resveratrol analog.
General synthetic workflow for resveratrol analogs.
Experimental Protocols
Protocol 1: Synthesis of (E)-3,4',5-Trimethoxystilbene via Horner-Wadsworth-Emmons Reaction
This protocol details the synthesis of a trimethylated resveratrol analog, which can subsequently be demethylated to produce resveratrol.[5]
Step 1: Preparation of 3,5-Dimethoxybenzyl Chloride
-
Treat 3,5-dimethoxybenzyl alcohol with concentrated hydrochloric acid.[5]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product, 3,5-dimethoxybenzyl chloride, is isolated.
Step 2: Preparation of 3,5-Dimethoxybenzyldimethyl Phosphate
-
React the 3,5-dimethoxybenzyl chloride with trimethyl phosphite. This is typically achieved through an Arbuzov reaction.[5][6]
-
The reaction mixture is heated to reflux and monitored by TLC.[5]
-
Upon completion, the mixture is cooled and partitioned between water and an organic solvent to isolate the phosphonate.[5]
Step 3: Horner-Wadsworth-Emmons Reaction
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend a base such as sodium hydride (NaH) in a dry solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[5]
-
Add the 3,5-dimethoxybenzyldimethyl phosphate dropwise to the suspension to form the phosphonate carbanion.[5]
-
Add anisaldehyde (4-methoxybenzaldehyde) to the reaction mixture.[5]
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.[5]
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[5]
-
Purify the crude product by column chromatography or recrystallization to obtain (E)-3,4',5-trimethoxystilbene.[5]
Step 4: Demethylation to Resveratrol (Optional)
-
Dissolve the (E)-3,4',5-trimethoxystilbene in acetonitrile.[5]
-
Add this solution to an acetonitrile solution containing aluminum trichloride.[5]
-
Heat the mixture to 50-60 °C and react for approximately 6 hours.[5]
-
Remove the acetonitrile by distillation.[5]
-
Slowly add ice-water to quench the reaction.[5]
-
Extract the product into ethyl acetate, remove the solvent, and purify by alcohol-water crystallization to yield trans-resveratrol.[5]
Protocol 2: Synthesis of Resveratrol Analogs via Wittig Reaction
The Wittig reaction is another powerful tool for the synthesis of stilbenes.[6][9] The general principle involves the reaction of a phosphonium ylide with an aldehyde or ketone.
Step 1: Preparation of the Phosphonium Salt
-
React 3,5-dimethoxybenzyl chloride with triphenylphosphine in a suitable solvent to form the corresponding triphenylphosphonium salt.
Step 2: Ylide Formation and Reaction with Aldehyde
-
Treat the phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent under an inert atmosphere to generate the ylide.[9]
-
Add the desired aldehyde (e.g., a substituted benzaldehyde) to the ylide solution.
-
The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion.
-
After completion, the reaction is quenched, and the product is extracted and purified.
Quantitative Data
The yields of these reactions can vary depending on the specific substrates, reaction conditions, and purification methods. The following table summarizes reported yields for key steps in the synthesis of resveratrol and its analogs.
| Reaction Step | Starting Materials | Product | Reported Yield | Reference |
| HWE Reaction & Demethylation | 3,5-dimethoxybenzyl phosphate, anisaldehyde | trans-resveratrol | 85% (for deprotection step) | [5] |
| Wittig Reaction | 3,5-dihydroxybenzylphosphonium salt, 4-hydroxybenzaldehyde | trans-resveratrol | Significantly better results with unprotected aldehydes | [5] |
| Heck Reaction | 3,5-dimethoxybenzoyl chloride, 4-acetoxystyrene | (E)-4-acetoxy-3',5'-dimethoxystilbene | - | [7] |
Biological Activities of Synthesized Analogs
Methoxy-substituted resveratrol analogs have been synthesized and evaluated for various biological activities. These studies aim to improve upon the therapeutic potential of the parent compound.
-
Anti-platelet and Anti-proliferative Activity: Several methoxy derivatives of resveratrol have demonstrated comparable or even superior anti-platelet activity compared to resveratrol.[1][2] For instance, a 4'-methoxy derivative showed significantly higher anti-platelet activity.[2] Certain methoxy analogs also exhibited potent anti-proliferative activity against cancer cell lines like PC-3 and HCT116.[1][2]
-
Antioxidant Activity: The antioxidant properties of resveratrol analogs are of significant interest.[10][11] The position and number of hydroxyl and methoxy groups on the stilbene backbone can influence the radical scavenging capacity of these compounds.[3]
Potential Signaling Pathways
While the precise signaling pathways for many novel resveratrol analogs are still under investigation, their biological activities suggest interactions with pathways known to be modulated by resveratrol. These include pathways related to inflammation, cell cycle regulation, and apoptosis.
References
- 1. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Resveratrol Derivatives and Their Biological Activities: A Review [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2001060774A1 - Synthesis of resveratrol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. New resveratrol analogs as improved biologically active structures: Design, synthesis and computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
How to improve low yield in 2,3-Dimethoxybenzyl chloride synthesis.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of 2,3-Dimethoxybenzyl chloride synthesis.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the most common causes?
Low yields in this synthesis are typically traced back to one of four main issues:
-
Incomplete Reaction: The conversion of the starting material, 2,3-dimethoxybenzyl alcohol, may be insufficient due to non-optimal reaction time, temperature, or reagent stoichiometry.[1]
-
Side Reactions: The formation of unwanted byproducts, such as bis(2,3-dimethoxybenzyl) ether or 2,3-dimethoxybenzaldehyde, consumes the starting material and complicates purification.[1]
-
Product Decomposition: Benzyl chlorides can be unstable, particularly in the presence of heat, water, or light. The product may hydrolyze back to the starting alcohol during the aqueous workup or decompose during purification.[1][2]
-
Loss During Workup and Purification: The product can be lost during extraction phases or due to the difficulty of separating it from impurities with similar physical properties, like the starting alcohol.[3]
Q2: I am observing a significant amount of bis(2,3-dimethoxybenzyl) ether as a byproduct. How can I minimize its formation?
This ether byproduct forms either from the acid-catalyzed self-condensation of two alcohol molecules or from the reaction of the newly formed benzyl chloride with unreacted alcohol.[1] To minimize this:
-
Ensure High Conversion: Use a slight excess (1.1-1.2 equivalents) of the chlorinating agent to drive the reaction towards completion, minimizing the amount of unreacted alcohol available for the side reaction.[1]
-
Control Temperature: Add the chlorinating agent, such as thionyl chloride, at a low temperature (e.g., 0 °C) to control the reaction rate and prevent excessive heat that can promote side reactions.[4]
-
Optimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop it once the starting alcohol is consumed.
Q3: How can I prevent the formation of 2,3-dimethoxybenzaldehyde in my reaction?
The formation of the aldehyde is an oxidation side reaction.[1] This is more likely to occur with certain chlorinating agents or if the reaction is exposed to atmospheric oxygen. To prevent this:
-
Use an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture.[1]
-
Select an Appropriate Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective choice that is less prone to causing oxidation compared to other reagents.[5] Milder, non-acidic methods, such as using 2,4,6-trichloro-1,3,5-triazine (TCT) with DMSO, can also be highly selective and prevent oxidation.[6][7]
Q4: My product appears to be degrading during workup and purification. What are the best practices to ensure its stability?
This compound is sensitive to moisture and heat.[2]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis.[6]
-
Low-Temperature Workup: Quench the reaction by pouring it onto crushed ice or into ice-cold water. Perform all aqueous washes quickly and at low temperatures to minimize hydrolysis of the product back to the alcohol.[1]
-
Neutralization: Before final concentration, wash the organic layer with a cold, weak base like 5% aqueous sodium bicarbonate to remove residual acid (e.g., HCl), which can catalyze decomposition and polymerization.[3]
-
Avoid High Heat: Concentrate the product under reduced pressure at low temperatures (rotary evaporation bath temperature < 40 °C).[8] If distillation is required, perform it under a high vacuum to keep the temperature low.[3]
-
Proper Storage: Store the purified product under an inert atmosphere at a low temperature (2-8°C) and protected from light to prevent degradation.[2]
Troubleshooting Guide
Problem: Low Yield / Incomplete Reaction
| Possible Cause | Recommended Solution |
| Insufficient chlorinating agent. | Use a slight excess (1.1 to 1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride).[9] |
| Reaction time is too short. | Monitor the reaction progress by TLC. Allow the reaction to stir until the starting alcohol spot has completely disappeared.[4] |
| Low reaction temperature. | After initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours to ensure completion.[1][4] |
| Poor quality of reagents or solvents. | Use freshly distilled or anhydrous grade solvents and high-purity reagents. |
Problem: Significant Byproduct Formation
| Possible Cause | Recommended Solution |
| Byproduct: Dibenzyl Ether. Reaction of product with unreacted starting alcohol.[1] | Ensure complete consumption of the starting alcohol by using a slight excess of the chlorinating agent. Add the reagent dropwise at 0 °C to maintain control.[4] |
| Byproduct: Aldehyde. Oxidation of the starting alcohol.[1] | Run the reaction under an inert atmosphere (N₂ or Ar) to exclude oxygen.[1] |
| Byproduct: Polymeric material. Acid-catalyzed polymerization.[3] | Neutralize any residual acid during workup with a cold, dilute base wash (e.g., NaHCO₃). Avoid excessive heat during solvent removal.[3] |
Experimental Protocols
Protocol 1: Chlorination using Thionyl Chloride (SOCl₂) and Catalytic DMF
This is a widely used and generally effective method for converting benzyl alcohols to benzyl chlorides.[1][4]
-
In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethoxybenzyl alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops per 10 mmol of alcohol).
-
Slowly add thionyl chloride (1.2 eq.) dropwise to the solution via a syringe. Observe for gas evolution (SO₂ and HCl).
-
After the addition is complete, continue stirring the reaction at 0 °C for 30 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitor the reaction's completion by TLC until the starting alcohol is no longer visible.
-
Once complete, carefully and slowly pour the reaction mixture onto crushed ice to quench.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers and wash sequentially with cold 5% NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
Protocol 2: Mild and Selective Chlorination using TCT and DMSO
This method is highly chemoselective for benzyl alcohols and proceeds under neutral conditions, which can be advantageous for sensitive substrates.[6][7]
-
In a dry flask under a nitrogen atmosphere, stir a mixture of 2,4,6-trichloro-1,3,5-triazine (TCT) (1.2 eq.) and dimethyl sulfoxide (DMSO) (0.2 eq.) in anhydrous acetonitrile for 30 minutes at room temperature.
-
Add a solution of 2,3-dimethoxybenzyl alcohol (1.0 eq.) in anhydrous acetonitrile to the mixture.
-
Stir at room temperature and monitor the reaction by TLC. The reaction is often complete within 10-40 minutes.[7]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Selected Chlorination Methods for Benzyl Alcohols
| Method | Reagents | Conditions | Typical Yield | Reference |
| Thionyl Chloride | SOCl₂, cat. DMF, CH₂Cl₂ | 0 °C to RT, 1-4 h | Good to Excellent | [4] |
| Hydrochloric Acid | Conc. HCl, 1,4-Dioxane | RT, 5 h | 70-90% | [10] |
| TCT / DMSO | TCT, cat. DMSO, MeCN | RT, 10-40 min | Excellent (>95%) | [6][7] |
| Sulfonyl Chloride | MsCl, DBU, CH₂Cl₂ | 0 °C to RT, 1 h | ~92% | [8] |
| Lewis Acid | AlCl₃ | 70 °C, 5 h | Good to Excellent | [11] |
Note: Yields are representative for various substituted benzyl alcohols and may vary for this compound.
Visualizations
Caption: General reaction scheme for the synthesis of this compound.
Caption: Key competing pathways that can lead to a reduction in yield.
Caption: A logical workflow to diagnose and address causes of low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 8. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 9. benchchem.com [benchchem.com]
- 10. acgpubs.org [acgpubs.org]
- 11. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3 [scirp.org]
Identifying and minimizing side products in reactions with 2,3-Dimethoxybenzyl chloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethoxybenzyl chloride. The information is designed to help anticipate and resolve common issues related to side reactions encountered during experiments, with a focus on identifying and minimizing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The primary side products encountered during reactions with this compound are typically:
-
Over-alkylation products: In reactions with primary or secondary amines, the initial N-alkylated product can react further with this compound to yield di- or tri-alkylated species, and ultimately quaternary ammonium salts.
-
Hydrolysis product: this compound is susceptible to hydrolysis, which leads to the formation of 2,3-Dimethoxybenzyl alcohol. This is particularly prevalent if the reaction is not conducted under strictly anhydrous conditions.
-
Friedel-Crafts polyalkylation products: When this compound is used as an alkylating agent in Friedel-Crafts reactions, the electron-donating methoxy groups activate the aromatic ring of the product, making it more susceptible to further alkylation than the starting material. This can lead to the formation of di- or poly-substituted aromatic compounds.
Q2: How can I detect the presence of these side products in my reaction mixture?
A2: Several analytical techniques can be employed to identify and quantify side products:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the presence of multiple components in a reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the desired product and various impurities. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for the analysis of aromatic compounds.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for identifying volatile side products and impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information to confirm the identity of both the desired product and any significant side products.
Troubleshooting Guides
Issue 1: Low Yield of Mono-N-Alkylated Product and Presence of Multiple Higher Molecular Weight Species
Symptoms:
-
TLC analysis shows multiple spots with lower Rf values than the desired mono-alkylated product.
-
Mass spectrometry data of the crude product indicates the presence of species with molecular weights corresponding to di- and tri-alkylation.
-
The isolated yield of the desired mono-alkylated product is significantly lower than expected.
Possible Cause: Over-alkylation of the amine is a common side reaction. The mono-alkylated secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.
Solutions:
| Strategy | Rationale |
| Control Stoichiometry | Use a significant excess of the primary amine (e.g., 3-5 equivalents) relative to this compound. This increases the statistical probability of the benzyl chloride reacting with the more abundant primary amine. |
| Slow Addition | Add the this compound solution dropwise or via a syringe pump to the amine solution. This maintains a low concentration of the alkylating agent, disfavoring the second alkylation of the more reactive secondary amine product. |
| Lower Reaction Temperature | Running the reaction at a lower temperature can sometimes increase the selectivity for mono-alkylation by reducing the rate of the second alkylation step. |
| Use of a Protecting Group | For complex syntheses, temporarily protecting the primary amine with a group like 2-nitrobenzenesulfonyl (nosyl) allows for selective mono-alkylation, followed by deprotection.[3] |
Experimental Protocol: N-Alkylation with Controlled Stoichiometry
This protocol provides a general guideline for the mono-N-alkylation of a primary amine with this compound.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (3.0 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or THF).
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired mono-alkylated product from any over-alkylated side products and unreacted starting materials.
Issue 2: Presence of a Polar Impurity Identified as 2,3-Dimethoxybenzyl Alcohol
Symptoms:
-
A polar spot is observed on the TLC plate, often close to the baseline.
-
¹H NMR of the crude product shows a characteristic singlet for the benzylic CH₂ protons of an alcohol (around δ 4.7 ppm) and a broad singlet for the hydroxyl proton.
-
Mass spectrometry confirms the presence of a compound with a molecular weight of 168.19 g/mol .[4]
Possible Cause: Hydrolysis of this compound due to the presence of water in the reaction mixture. Benzyl chlorides are sensitive to moisture.
Solutions:
| Strategy | Rationale |
| Anhydrous Conditions | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, which can be obtained by distillation from a suitable drying agent or by using commercially available dry solvents. |
| Inert Atmosphere | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. |
| Aqueous Workup | During workup, a wash with a saturated aqueous sodium bicarbonate solution can help to neutralize any generated HCl and may assist in partitioning the more polar alcohol into the aqueous layer. |
| Column Chromatography | 2,3-Dimethoxybenzyl alcohol is typically more polar than the desired alkylated products and can usually be separated by silica gel column chromatography. |
Experimental Protocol: General Handling to Minimize Hydrolysis
-
Glassware: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use freshly distilled anhydrous solvents or commercially available dry solvents.
-
Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon.
-
Reagents: Ensure all other reagents are anhydrous.
Issue 3: Formation of Multiple Isomers and/or Poly-alkylated Products in Friedel-Crafts Reactions
Symptoms:
-
GC-MS or LC-MS analysis of the crude product shows a complex mixture of products with varying degrees of alkylation.
-
¹H NMR spectrum is complex, with multiple sets of aromatic and benzylic proton signals.
-
Difficulty in isolating a pure product by standard purification techniques.
Possible Cause: The 2,3-dimethoxybenzyl group is strongly activating, making the mono-alkylated product more reactive than the starting aromatic substrate. This leads to subsequent alkylation events (polyalkylation).[5][6][7][8][9][10]
Solutions:
| Strategy | Rationale |
| Excess Aromatic Substrate | Use a large excess of the aromatic substrate relative to this compound. This increases the probability that the benzyl chloride will react with the starting material rather than the more reactive product. |
| Control Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation. |
| Choice of Catalyst | The strength of the Lewis acid catalyst can influence the extent of polyalkylation. Weaker Lewis acids may offer better control. |
Experimental Protocol: Friedel-Crafts Alkylation with Minimized Polyalkylation
This protocol provides a general guideline for the Friedel-Crafts alkylation of an aromatic substrate with this compound.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add the aromatic substrate (5-10 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or nitromethane).
-
Catalyst Addition: Cool the mixture in an ice bath and add the Lewis acid catalyst (e.g., AlCl₃ or FeCl₃, 1.1 equivalents relative to the benzyl chloride) portion-wise with stirring.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the low temperature.
-
Reaction: Allow the reaction to stir at 0 °C to room temperature for several hours, monitoring its progress by GC-MS or TLC.
-
Workup: Quench the reaction by slowly pouring it onto a mixture of ice and concentrated HCl. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography to separate the mono-alkylated product from poly-alkylated byproducts and unreacted starting material.
Quantitative Data Summary
| Reaction Type | Benzyl Chloride Derivative | Nucleophile/Substrate | Reaction Conditions | Major Product Yield (%) | Major Side Product(s) | Side Product Yield (%) | Reference |
| N-Alkylation | 4-Methoxybenzyl chloride | Piperidine | K₂CO₃, EtOH, MW, 80°C | Low/Not Obtained | 4-Methoxybenzyl alcohol | Significant | [11] |
| N-Alkylation | Benzyl chloride | Primary Amine | Varies | Varies | Di-alkylated amine | Varies | [4] |
| Hydrolysis | Benzyl chloride | Water | 100°C, 240 min | 91% (at 38% conversion) | Dibenzyl ether | ~9% | [8] |
| Friedel-Crafts | Benzyl chloride | Toluene | Solid Acid Catalyst, 110°C | ~60-80% | p-Benzyl toluene | Not specified | [12] |
Disclaimer: The quantitative data presented is for structurally related compounds and should be used as a general guide. Actual yields and side product formation will depend on the specific reaction conditions and substrates used with this compound.
References
- 1. 2,3-Dimethoxybenzyl alcohol | SIELC Technologies [sielc.com]
- 2. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. cerritos.edu [cerritos.edu]
- 10. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 11. echemi.com [echemi.com]
- 12. chemijournal.com [chemijournal.com]
Technical Support Center: Purification of Products Derived from 2,3-Dimethoxybenzyl Chloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of reaction products derived from 2,3-dimethoxybenzyl chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of products synthesized using this compound.
Issue 1: Presence of a Persistent Polar Impurity
Symptom: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of your purified product consistently shows a more polar byproduct. This impurity is often identified as 2,3-dimethoxybenzyl alcohol.
Root Cause: this compound is susceptible to hydrolysis, either from residual water in the reaction mixture or during aqueous work-up. This hydrolysis leads to the formation of the corresponding alcohol.
Solutions:
-
Prevention:
-
Ensure all glassware is thoroughly oven-dried before use.
-
Use anhydrous solvents and reagents for the reaction.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Removal:
-
Aqueous Wash: During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any generated HCl, followed by a brine wash. This can help partition the more polar 2,3-dimethoxybenzyl alcohol into the aqueous layer.[1]
-
Column Chromatography: 2,3-Dimethoxybenzyl alcohol is typically more polar than the desired product (e.g., ethers, amines, or esters). Silica gel column chromatography using a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) can effectively separate the alcohol.[1]
-
Issue 2: Formation of an Emulsion During Aqueous Work-up
Symptom: A stable emulsion forms at the interface of the organic and aqueous layers during extraction, making phase separation difficult and leading to product loss.
Root Cause: The presence of surfactant-like molecules or fine particulates can stabilize emulsions. High-shear mixing, such as vigorous shaking, can also contribute to their formation.[2]
Solutions:
-
Prevention:
-
Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the phases. This provides sufficient surface area for extraction with less shear force.[3]
-
-
Breaking the Emulsion:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion.[3]
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed is often a very effective method for separating the layers.
-
Filtration: Pass the mixture through a plug of glass wool or a phase separation filter paper.[3]
-
Issue 3: Product "Oiling Out" Instead of Crystallizing During Recrystallization
Symptom: During the cooling phase of recrystallization, the product separates as an oil rather than forming solid crystals.
Root Cause:
-
The presence of impurities can lower the melting point of the product, leading to oiling out.
-
The chosen solvent may be too effective, even at low temperatures.
-
The solution may be cooling too rapidly.
Solutions:
-
Improve Purity: First, attempt to further purify the crude product by another method, such as a quick filtration through a silica gel plug, before recrystallization.
-
Optimize Solvent System:
-
Add a small amount of a "poorer" solvent (an anti-solvent) in which the compound is less soluble to the hot solution until it becomes slightly turbid, then add a few drops of the "good" solvent to clarify before cooling.[4]
-
Experiment with different solvent systems. A good starting point for many aromatic compounds is a mixture of ethanol and water or isopropanol and water.[4]
-
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[4]
-
Induce Crystallization:
-
Scratch the inside of the flask at the surface of the solution with a glass rod.
-
Add a seed crystal of the pure product.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: The most prevalent byproduct is 2,3-dimethoxybenzyl alcohol, formed through hydrolysis of the starting material.[5] In reactions with nucleophiles like primary amines, over-alkylation to form tertiary amines can also occur. For Grignard reactions, a Wurtz-type coupling byproduct, bis(2,3-dimethoxyphenyl)ethane, may be observed.
Q2: How can I effectively purify N-(2,3-dimethoxybenzyl) amine derivatives from unreacted primary amine and potential over-alkylation products?
A2: Flash column chromatography on silica gel is the most effective method.[6] The desired secondary amine is typically less polar than the starting primary amine and more polar than the tertiary amine byproduct. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of these compounds. Adding a small percentage of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine products on the silica gel.[7]
Q3: What is a good starting point for developing a recrystallization protocol for a solid derivative of this compound?
A3: A mixed-solvent system is often a good starting point.[4] Ethanol/water, isopropanol/water, or ethyl acetate/hexanes are common pairs.[8] The general procedure is to dissolve the crude product in a minimum amount of the hot "good" solvent (the one in which it is more soluble) and then slowly add the hot "poor" solvent (anti-solvent) until the solution becomes slightly cloudy. A few drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4]
Q4: How can I monitor the purity of my product during and after purification?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a column chromatography purification and for assessing the purity of fractions.[9] For a more quantitative assessment of the final product's purity, High-Performance Liquid Chromatography (HPLC) with UV detection is a highly reliable technique.[10][11] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common setup for such compounds.[10][11]
Q5: I am trying to remove a 2,3-dimethoxybenzyl (DMB) protecting group. What are the common methods and how do I purify the deprotected product?
A5: The 2,3-dimethoxybenzyl group is typically cleaved under oxidative or acidic conditions. A common and mild oxidative method uses 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[12] Acidic cleavage can be achieved with trifluoroacetic acid (TFA).[13] After deprotection, the product is typically purified by column chromatography to remove the deprotection reagents and the 2,3-dimethoxybenzaldehyde byproduct.[12]
Data Presentation
Table 1: Comparison of Common Purification Techniques for 2,3-Dimethoxybenzyl Derivatives
| Purification Technique | Typical Throughput | Common Issues | Resolution |
| Recrystallization | High (grams to kgs) | Oiling out, co-precipitation of impurities, low recovery. | Can provide very high purity for crystalline solids. |
| Flash Column Chromatography | Low to Medium (mgs to grams) | Tailing of polar compounds, irreversible adsorption, difficult separation of isomers. | Good for separating compounds with different polarities. |
| Preparative HPLC | Low (mgs to grams) | High solvent consumption, potential for product degradation on the column. | Excellent for separating closely related compounds and isomers. |
Table 2: Recommended Starting Solvent Systems for Flash Column Chromatography of 2,3-Dimethoxybenzyl Derivatives
| Product Type | Polarity | Recommended Starting Solvent System (v/v) |
| Ethers | Low to Medium | 5-20% Ethyl Acetate in Hexanes |
| Esters | Medium | 10-30% Ethyl Acetate in Hexanes |
| Amines | Medium to High | 20-50% Ethyl Acetate in Hexanes (+ 0.5% Triethylamine) |
| Alcohols (as impurity) | High | Elutes with higher concentrations of polar solvent. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of a moderately polar product derived from this compound.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Load the sample solution evenly onto the top of the silica gel bed.
-
Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization (Two-Solvent Method)
This protocol is suitable for solid products.
-
Solvent Selection: Choose a solvent pair where the product is soluble in the first solvent (e.g., hot ethanol) and insoluble in the second (e.g., water). The two solvents must be miscible.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot primary solvent.
-
Induce Saturation: While the solution is still hot, add the second solvent (anti-solvent) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot primary solvent to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Mandatory Visualizations
Caption: General experimental workflow for the purification of products from this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,3-Dimethoxybenzyl alcohol | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.ucla.edu [chem.ucla.edu]
Technical Support Center: Optimizing Reaction Conditions for 2,3-Dimethoxybenzyl Ether Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,3-dimethoxybenzyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 2,3-dimethoxybenzyl ethers?
A1: The Williamson ether synthesis is the most prevalent and versatile method for preparing 2,3-dimethoxybenzyl ethers.[1] This SN2 reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an electrophile, typically 2,3-dimethoxybenzyl chloride.[1][2]
Q2: What are the essential starting materials for the Williamson ether synthesis of a 2,3-dimethoxybenzyl ether?
A2: The key reactants are the alcohol you wish to functionalize (R-OH) and a 2,3-dimethoxybenzyl halide, with this compound being the most common. A strong base is also necessary to deprotonate the alcohol and generate the reactive alkoxide intermediate.[1]
Q3: Which bases and solvents are typically recommended for this reaction?
A3: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are frequently employed to ensure the complete and irreversible deprotonation of the alcohol.[1][2] Weaker inorganic bases such as potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents, and may be preferred for more sensitive substrates.[3][4] The most suitable solvents are polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as they facilitate SN2 reactions.[1][3]
Q4: What are the primary factors that influence the reaction yield?
A4: Several factors can significantly impact the yield of the 2,3-dimethoxybenzyl ether formation:
-
Purity of Reagents: The presence of water can quench the alkoxide, so it is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried.[1]
-
Strength of the Base: A sufficiently strong base is required for the complete deprotonation of the alcohol.[1]
-
Reaction Temperature: While many Williamson ether syntheses proceed at room temperature, gentle heating may be necessary to drive the reaction to completion. However, excessive heat can promote side reactions.[1]
-
Reaction Time: It is important to monitor the reaction's progress (e.g., by TLC) to determine the optimal reaction time for maximum conversion.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2,3-dimethoxybenzyl ether.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete deprotonation of the alcohol. | Use a stronger base, such as sodium hydride (NaH), and ensure you are using a stoichiometric equivalent or a slight excess.[1] |
| Deactivated this compound. | Use freshly prepared or properly stored this compound. |
| Presence of water in the reaction. | Use anhydrous solvents and flame-dry all glassware before use.[1] |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C).[1] |
Problem 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Elimination (E2) Reaction: If the alcohol is secondary or tertiary, an E2 elimination to form an alkene can compete with the desired SN2 substitution.[1] | The Williamson ether synthesis is most effective with primary alcohols. For secondary alcohols, a mixture of products can be expected, and tertiary alcohols will primarily yield elimination products.[1] |
| Self-condensation of this compound: Under strongly basic conditions, the halide can undergo self-condensation. | Add the this compound slowly to the alkoxide solution to maintain a low concentration of the halide.[1] |
Problem 3: Difficult Purification
| Potential Cause | Suggested Solution |
| Unreacted starting materials. | Ensure the reaction goes to completion by monitoring with TLC. Using a slight excess of the more volatile reactant can allow for its easy removal.[1] |
| Formation of polar byproducts. | An aqueous workup can help remove inorganic salts and polar byproducts. Column chromatography on silica gel is often an effective method for final purification.[1] |
Data Presentation
The choice of base and solvent can significantly impact the yield of the Williamson ether synthesis. The following tables provide representative data for the synthesis of a generic benzyl ether, which can serve as a guideline for optimizing the formation of 2,3-dimethoxybenzyl ether.
Table 1: Effect of Various Bases on Benzyl Ethyl Ether Yield [3]
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 69 |
| 2 | Na₂CO₃ | 68 |
| 3 | Li₂CO₃ | 81 |
| 4 | Triethylamine | 41 |
| 5 | K₂CO₃ | 91 |
| 6 | Rb₂CO₃ | 79 |
| 7 | Ag₂CO₃ | 77 |
| 8 | t-BuOK | 56 |
| 9 | (NH₄)₂CO₃ | 64 |
| 10 | BaCO₃ | 72 |
Table 2: Effect of Various Solvents on Benzyl Ethyl Ether Yield [3]
| Entry | Solvent | Yield (%) |
| 1 | DMF | 81 |
| 2 | Acetonitrile | 64 |
| 3 | Toluene | 62 |
| 4 | Isopropanol | 55 |
| 5 | 1,4-Dioxane | 41 |
| 6 | DMSO | 90 |
| 7 | NMP | 74 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,3-Dimethoxybenzyl Alcohol
This protocol describes a general procedure for the synthesis of the this compound precursor.
Materials:
-
2,3-Dimethoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethoxybenzyl alcohol (1.0 eq) and a catalytic amount of pyridine in anhydrous diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[1]
-
Carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: General Protocol for the Synthesis of Alkyl 2,3-Dimethoxybenzyl Ether via Williamson Ether Synthesis
This protocol is a general procedure that can be adapted for the synthesis of various 2,3-dimethoxybenzyl ethers using sodium hydride as the base.
Materials:
-
Alcohol (R-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous DMF (or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.[1]
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 - 1.2 eq) in anhydrous DMF (or THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.[1]
Visualizations
References
Stability issues and degradation of 2,3-Dimethoxybenzyl chloride during storage.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability, storage, and troubleshooting of 2,3-Dimethoxybenzyl chloride. The following guides and frequently asked questions (FAQs) are designed to address common issues encountered during its handling and use in experimental settings.
Troubleshooting Guides
This section addresses specific problems that may arise during the storage and use of this compound.
Issue 1: Decreased Purity or Presence of Impurities in Stored this compound
-
Symptom: Lower than expected assay value, presence of additional spots on Thin Layer Chromatography (TLC), or unexpected peaks in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis of the stored material.
-
Possible Cause: Degradation of this compound due to improper storage conditions. Like other benzyl chlorides, it is susceptible to hydrolysis and polymerization.[1]
-
Solutions:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, typically 2-8°C, and protected from light and moisture.[1]
-
Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen or argon can prevent degradation from atmospheric moisture.[1]
-
Purity Check: Before use, it is advisable to check the purity of the material, especially if it has been stored for an extended period. HPLC or GC analysis can be used for this purpose.
-
Issue 2: Low Yield in Reactions Utilizing this compound
-
Symptom: The yield of the desired product is significantly lower than anticipated.
-
Possible Cause:
-
Degraded Starting Material: Using this compound that has already partially degraded will result in lower yields.
-
Hydrolysis During Reaction: If the reaction conditions are not anhydrous, the starting material can hydrolyze to 2,3-dimethoxybenzyl alcohol, which is unreactive under typical nucleophilic substitution conditions.[2]
-
Side Reactions: The reactivity of the benzyl chloride can lead to side reactions, such as elimination or reaction with the solvent.
-
-
Solutions:
-
Use High-Purity Starting Material: Confirm the purity of the this compound before starting the reaction.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere is also recommended.[2]
-
Optimize Reaction Conditions: Adjust the temperature, reaction time, and choice of base and solvent to favor the desired reaction pathway.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Recommended storage temperatures are typically between 2-8°C.[1] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent hydrolysis.[1]
-
-
Q2: What are the primary degradation products of this compound?
-
A2: The two main degradation pathways are hydrolysis and polymerization.[1] Hydrolysis in the presence of water leads to the formation of 2,3-dimethoxybenzyl alcohol and hydrochloric acid.[1][2] Polymerization, which can be initiated by heat or light, results in the formation of complex, often colored, byproducts.[1]
-
Experimental Issues
-
Q3: I see a polar byproduct in my reaction mixture by TLC. What could it be?
-
A3: A common polar byproduct is 2,3-dimethoxybenzyl alcohol, which forms if the this compound hydrolyzes due to the presence of moisture in your reaction setup.[2]
-
-
Q4: How can I remove the 2,3-dimethoxybenzyl alcohol byproduct from my reaction mixture?
-
A4: 2,3-dimethoxybenzyl alcohol is more polar than its corresponding chloride and many of its reaction products. It can typically be removed using column chromatography on silica gel.[2] An aqueous wash of the organic layer during work-up may also help to remove some of this polar impurity.
-
Data Presentation
| Parameter | Recommendation | Rationale | Incompatible Materials |
| Temperature | 2-8°C or store in a freezer.[1] | To minimize thermal degradation and slow down potential side reactions.[1] | High temperatures can lead to decomposition. |
| Atmosphere | Store under an inert gas (e.g., nitrogen).[1] | To prevent oxidation and hydrolysis from atmospheric moisture.[1] | Air, moisture.[1] |
| Light | Prevent exposure to light.[1] | To avoid light-induced degradation or polymerization.[1] | Direct sunlight or strong artificial light.[1] |
| Container | Keep in a tightly sealed, dry container.[1] | To protect from moisture and atmospheric contaminants.[1] | --- |
Experimental Protocols
The following are general protocols for assessing the stability and purity of this compound. These are based on methodologies for similar compounds and may require optimization.
Stability Study Protocol
A comprehensive stability study can establish the shelf-life and optimal storage conditions.
-
Long-Term Stability:
-
Store samples of this compound at the recommended storage condition (e.g., 2-8°C).
-
Test the purity at regular intervals (e.g., 0, 3, 6, 12, 24, and 36 months).[1]
-
-
Accelerated Stability:
Analytical Methodology for Purity Assessment
A stability-indicating analytical method that can separate the parent compound from its potential degradation products is crucial.
1. High-Performance Liquid Chromatography (HPLC) Method [1]
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[1]
-
Mobile Phase: A gradient elution with acetonitrile and water is recommended to separate the polar degradation products (like the alcohol) from the less polar parent compound.[1]
-
Detector: A UV detector set at a wavelength where both the parent compound and potential impurities show significant absorbance (e.g., 220 nm and 254 nm).[1]
-
Sample Preparation: Accurately weigh and dissolve samples in a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the solution before injection.[1]
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]
2. Gas Chromatography (GC) Method [1]
-
Column: A capillary column suitable for the analysis of aromatic compounds.[1]
-
Injector and Detector Temperatures: Typically set around 250°C and 280°C, respectively, but should be optimized.
-
Oven Program: A temperature gradient (e.g., starting at 100°C and ramping up to 250°C) is often used to ensure good separation of components with different boiling points.
-
Detector: A Flame Ionization Detector (FID) is commonly used.[1] For identification of unknown impurities, a Mass Spectrometer (MS) detector is invaluable.[3]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject a small volume (e.g., 1 µL) into the GC.
Mandatory Visualization
Caption: Troubleshooting workflow for stability and reaction issues.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Overcoming Steric Hindrance in Reactions with 2,3-Dimethoxybenzyl Chloride
Welcome to the technical support center for reactions involving 2,3-Dimethoxybenzyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound prone to low yields when using bulky nucleophiles?
A1: The methoxy group at the 2-position (ortho position) of the benzyl chloride creates significant steric hindrance around the benzylic carbon. This bulkiness impedes the approach of nucleophiles, especially large or sterically demanding ones, slowing down the rate of nucleophilic substitution (SN2) reactions and often leading to lower yields.
Q2: What are the most common side reactions observed when steric hindrance is a major factor?
A2: When the desired SN2 pathway is hindered, competing side reactions can become more prevalent. With strongly basic and sterically bulky nucleophiles (e.g., tertiary alkoxides), E2 elimination to form 2,3-dimethoxy-α-chlorotoluene can occur. For reactions with primary or secondary amines, overalkylation to form tertiary amines or even quaternary ammonium salts is a common issue.[1] Additionally, if the reaction conditions are not strictly anhydrous, hydrolysis of the benzyl chloride to 2,3-dimethoxybenzyl alcohol can be a significant side reaction.
Q3: Can I use this compound as a protecting group for alcohols or amines?
A3: Yes, the 2,3-dimethoxybenzyl (2,3-DMB) group can be used as a protecting group. However, its introduction can be challenging with sterically hindered alcohols or amines due to the steric bulk of the reagent itself. The electron-donating methoxy groups facilitate the cleavage of the resulting ether or amine under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) or oxidative conditions.
Q4: How does the reactivity of this compound compare to its 2,4- and 3,4- isomers?
A4: The 2,3-isomer is generally less reactive in SN2 reactions compared to the 2,4- and 3,4-isomers due to the ortho-methoxy group's steric hindrance. The electronic effects of the methoxy groups are similar in activating the benzyl position, but the steric factor is the primary differentiator in reaction kinetics with bulky nucleophiles.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis with a Bulky Alcohol
Symptoms:
-
TLC analysis shows a significant amount of unreacted this compound and/or the starting alcohol.
-
The isolated yield of the desired ether is low.
-
A non-polar byproduct is observed on the TLC plate.
Possible Causes & Solutions:
| Potential Cause | Suggested Solutions |
| Insufficient reactivity of the alkoxide | Use a stronger base to ensure complete deprotonation of the alcohol. Sodium hydride (NaH) or potassium hydride (KH) are generally more effective than weaker bases like potassium carbonate for hindered alcohols.[2][3] |
| Steric hindrance impeding the SN2 reaction | Increase the reaction temperature to provide more energy to overcome the activation barrier. However, monitor for decomposition. Consider using a polar aprotic solvent like DMF or DMSO to enhance the rate of the SN2 reaction.[3] The use of a phase-transfer catalyst may also be beneficial. |
| Competing E2 elimination | If a very bulky alkoxide is used, it may act as a base, leading to elimination. If possible, use a less hindered base to generate the alkoxide. |
| Presence of water | Ensure all glassware is flame-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the benzyl chloride. |
Issue 2: Over-alkylation in N-alkylation of Primary or Secondary Amines
Symptoms:
-
TLC or LC-MS analysis shows the presence of the desired secondary or tertiary amine, as well as a more non-polar tertiary amine or a very polar quaternary ammonium salt byproduct.
-
The isolated yield of the mono-alkylated product is low.
Possible Causes & Solutions:
| Potential Cause | Suggested Solutions |
| High reactivity of the mono-alkylated product | The newly formed secondary or tertiary amine can be more nucleophilic than the starting amine and react further with the benzyl chloride. |
| Stoichiometry | Use a significant excess (3-5 equivalents) of the starting amine relative to the this compound. This statistically favors the reaction with the more abundant primary or secondary amine.[1] |
| Concentration of alkylating agent | Add the this compound slowly and dropwise to the solution of the amine. This maintains a low concentration of the benzyl chloride, reducing the likelihood of a second alkylation. |
| Reaction Temperature | Running the reaction at a lower temperature can sometimes increase the selectivity for mono-alkylation by favoring the kinetically controlled product.[1] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with a Hindered Alcohol
Materials:
-
Hindered alcohol
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the hindered alcohol (1.2 equivalents) in anhydrous DMF. Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly. Allow the mixture to stir at room temperature for 30 minutes.
-
Reagent Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the alkoxide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir. If the reaction is sluggish as monitored by TLC, gently heat the mixture to 40-60 °C.
-
Workup: Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate (3 x volume of DMF). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Mono-N-Alkylation of a Primary Amine
Materials:
-
Primary amine
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (3.0 equivalents), the chosen anhydrous solvent, and the base (e.g., TEA, 1.5 equivalents).
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired secondary amine from unreacted starting materials and over-alkylation products.
References
Technical Support Center: Selective Cleavage of DMB Protecting Groups
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting the selective cleavage of 2,4-dimethoxybenzyl (DMB) protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving 2,4-dimethoxybenzyl (DMB) ethers and amines?
A1: The most prevalent methods for DMB group removal involve acidic or oxidative cleavage. The choice of method is dictated by the substrate's molecular structure and the presence of other functional groups.[1]
-
Acidic Cleavage: Trifluoroacetic acid (TFA) is widely used due to the high acid lability of the DMB group.[1][2] The concentration of TFA can be adjusted for selective deprotection.[2]
-
Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a common reagent for the oxidative deprotection of DMB ethers under neutral conditions.[1][3]
-
Lewis Acids: Boron tribromide (BBr₃) can also be used for DMB ether cleavage.[1]
Q2: Why is my DMB cleavage reaction incomplete?
A2: Incomplete cleavage of DMB groups can be attributed to several factors:
-
Insufficient Reagent: The amount of TFA, DDQ, or Lewis acid may be inadequate to drive the reaction to completion.[1]
-
Suboptimal Reaction Conditions: Reaction time, temperature, and solvent can significantly impact cleavage efficiency.[1]
-
Reagent Decomposition: Reagents like DDQ and BBr₃ are sensitive to moisture and can lose activity over time.[1]
-
Steric Hindrance: The steric environment around the DMB group can impede the approach of the cleaving reagent.[1][4]
-
Inadequate Scavenging: During acidic cleavage, the liberated 2,4-dimethoxybenzyl cation can react with the starting material or product if not effectively trapped by a scavenger.[1]
Q3: What are common side reactions during DMB cleavage, and how can they be minimized?
A3: A primary side reaction during acidic cleavage is the Friedel-Crafts alkylation of electron-rich aromatic rings by the stable 2,4-dimethoxybenzyl cation that is formed.[1] This can lead to undesired byproducts. With oxidative reagents like DDQ, over-oxidation or reaction with other sensitive functional groups can occur.[1]
To minimize these side reactions:
-
Use Scavengers: During acidic cleavage, the addition of a cation scavenger, such as triisopropylsilane (TIS), 1,3-dimethoxybenzene, or anisole, is crucial to trap the reactive 2,4-dimethoxybenzyl cation.[1][2][5]
-
Control Reaction Conditions: Careful monitoring of the reaction and optimization of temperature and time can prevent over-reaction.
-
Ensure Reagent Purity: Use fresh, high-purity reagents, especially DDQ which is moisture-sensitive.[1]
Q4: How does the DMB group's stability compare to other protecting groups like PMB, Boc, and Fmoc?
A4: The DMB group's lability is a key feature for its use in orthogonal protection strategies.
-
vs. PMB (p-methoxybenzyl): The DMB group is more acid-labile than the PMB group, allowing for its selective removal under milder acidic conditions.[4][6][7]
-
vs. Boc (tert-butyloxycarbonyl): The DMB group is significantly more sensitive to acid than the Boc group and can be selectively cleaved with dilute TFA while the Boc group remains intact.[6][8]
-
vs. Fmoc (9-fluorenylmethoxycarbonyl): The DMB group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal.[4][8]
Troubleshooting Guides
Incomplete Cleavage with Trifluoroacetic Acid (TFA)
| Possible Cause | Suggested Solution |
| Insufficient TFA Concentration | Increase the concentration of TFA. A common range is 10-50% v/v in dichloromethane (DCM). For resistant substrates, neat TFA can be used.[1][2] For highly selective cleavage in the presence of other acid-labile groups, 1-2% TFA can be employed.[2][8] |
| Inadequate Reaction Time | Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is consumed.[1][2] |
| Low Reaction Temperature | Most TFA cleavages are performed at room temperature. A slight increase in temperature (e.g., to 40°C) may be beneficial for sluggish reactions, provided the substrate is stable.[1] |
| Ineffective Scavenging | Add a cation scavenger like triisopropylsilane (TIS) or 1,3-dimethoxybenzene to the reaction mixture to prevent side reactions with the liberated DMB cation.[1] |
| Steric Hindrance | Increase the reaction temperature. For TFA cleavage, temperatures up to 70°C can be attempted, but with caution for potential side reactions.[4] |
Incomplete Cleavage with 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
| Possible Cause | Suggested Solution |
| Decomposed DDQ | DDQ is sensitive to moisture. Use a fresh bottle of high-purity DDQ.[1] |
| Insufficient Equivalents of DDQ | Stoichiometric amounts (typically 1.1-1.5 equivalents) are often required for complete conversion.[1][3] |
| Inappropriate Solvent | Dichloromethane (DCM) is a common solvent. Ensure the substrate is fully soluble. The addition of a small amount of water (e.g., DCM/H₂O 18:1 v/v) is crucial to facilitate the hydrolysis of the intermediate.[1][3][9] |
| Suboptimal Temperature | Reactions are typically started at 0°C and then allowed to warm to room temperature.[3][9] |
Experimental Protocols
Protocol 1: Acidic Cleavage of a DMB-Protected Alcohol using TFA
Materials:
-
DMB-protected alcohol
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or anisole (scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the DMB-protected alcohol in anhydrous DCM (to a concentration of approximately 0.1 M).[5]
-
Add a scavenger, such as anisole (5-10 equivalents) or triisopropylsilane (2-5 equivalents).[5]
-
Cool the reaction mixture to 0°C in an ice bath.[5]
-
Slowly add TFA to the desired concentration (typically 10-50% v/v).[5]
-
Stir the reaction at 0°C or allow it to warm to room temperature, while monitoring the progress by TLC.[5]
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Oxidative Cleavage of a DMB-Protected Alcohol using DDQ
Materials:
-
DMB-protected alcohol
-
Dichloromethane (DCM)
-
Water
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the DMB-protected compound (1.0 eq) in a mixture of DCM and water (typically 18:1 v/v).[1][4]
-
Add DDQ (typically 1.1-1.5 equivalents) portion-wise.[1][3][4]
-
Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by TLC. The reaction mixture will typically turn dark.[1][9]
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1][9]
-
Separate the layers and extract the aqueous layer with DCM.[9]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[1][9]
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[1]
Visualizations
Caption: Troubleshooting logic for incomplete DMB cleavage.
Caption: Mechanism of TFA-mediated DMB ether cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 2,3-Dimethoxybenzyl Chloride Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the prevention of self-polymerization of 2,3-Dimethoxybenzyl chloride, a common issue encountered during its storage and use in experimental settings. The following information is designed to help you troubleshoot potential problems and answer frequently asked questions.
Troubleshooting Guide: Preventing Self-Polymerization
Researchers handling this compound may face challenges related to its inherent instability. The primary issue is its propensity to undergo self-polymerization, which can be accelerated by improper storage and handling. This guide provides systematic troubleshooting for preventing this unwanted reaction.
| Issue | Potential Cause | Recommended Action |
| Rapid discoloration and viscosity increase of the reagent. | Initiation of self-polymerization, likely due to exposure to acidic impurities, moisture, light, or elevated temperatures. | Immediately cool the reagent to 2-8°C. If possible, purge the container with an inert gas like nitrogen or argon. Evaluate storage conditions and consider adding a recommended inhibitor. |
| Formation of a solid precipitate in the reagent bottle. | Advanced polymerization, leading to insoluble polymeric material. | The reagent is likely unusable for most applications. Do not attempt to redissolve the polymer. Dispose of the material according to your institution's hazardous waste guidelines. Review storage and handling procedures to prevent recurrence. |
| Inconsistent reaction yields when using the reagent. | Partial polymerization of the starting material, reducing the concentration of the active monomer. | Before use, visually inspect the reagent for any signs of polymerization. If the material appears viscous or discolored, it is advisable to use a fresh batch. For critical applications, consider purifying a small sample by a suitable method if feasible, though prevention is the preferred approach. |
| Evolution of HCl gas from the reagent container. | Decomposition and polymerization, as the process can be acid-catalyzed with the elimination of HCl. | This indicates significant degradation. Handle the container in a well-ventilated fume hood with appropriate personal protective equipment. The reagent is likely compromised and should be disposed of safely. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of this compound self-polymerization?
A1: The self-polymerization of this compound is believed to be an acid-catalyzed condensation reaction. The presence of acidic impurities, often formed from hydrolysis of the benzyl chloride in the presence of moisture, can protonate the chlorine atom, leading to the formation of a resonance-stabilized benzylic carbocation. This carbocation can then act as an electrophile and attack the aromatic ring of another monomer, eliminating a proton and forming a new carbon-carbon bond. This process repeats, leading to the formation of a polymer and the concurrent elimination of hydrochloric acid (HCl). The methoxy groups on the aromatic ring can further activate the ring towards electrophilic substitution, potentially increasing the rate of polymerization compared to unsubstituted benzyl chloride.
Q2: What are the ideal storage conditions to prevent polymerization?
A2: To minimize the risk of self-polymerization, this compound should be stored under the following conditions.[1]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical reactions, including polymerization. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents contact with atmospheric moisture, which can lead to hydrolysis and the formation of acidic impurities. |
| Light | Amber or opaque container | Protects the compound from light-induced degradation. |
| Container | Tightly sealed, non-metallic | Prevents ingress of moisture and avoids contact with metals that can catalyze decomposition. |
Q3: Are there any chemical inhibitors that can be added to prevent polymerization?
A3: Yes, several types of inhibitors can be effective. For benzyl chloride and its derivatives, both basic and non-basic inhibitors are used.
| Inhibitor Type | Examples | Concentration (Typical) | Mechanism of Action |
| Weak Bases | Sodium Bicarbonate, Sodium Carbonate, Triethylamine | Small amounts (e.g., a spatula tip of solid or a few drops of liquid) | Neutralize acidic impurities (like HCl) that catalyze polymerization. |
| Alcohols | Cyclohexanol | 0.1% to 0.5% by weight | May act by competing for reactive intermediates or by other stabilizing mechanisms. |
| Lactams | ε-Caprolactam | 0.005% to 1.0% by weight | Believed to inhibit decomposition and polymerization. |
It is crucial to ensure that any added inhibitor is compatible with subsequent reactions.
Experimental Protocols
Protocol 1: General Storage of this compound
-
Upon receipt, immediately transfer the manufacturer's container to a refrigerator or cold room maintained at 2-8°C.
-
If the container has been opened, before resealing, flush the headspace with a gentle stream of an inert gas (e.g., nitrogen or argon) for 10-15 seconds to displace air and moisture.
-
Ensure the container cap is tightly sealed to prevent atmospheric contamination.
-
Store the container in a secondary container to contain any potential leaks.
-
Log the date of receipt and all opening dates to track the age and exposure of the reagent.
Protocol 2: Addition of an Inhibitor for Long-Term Storage
-
In a fume hood, carefully open the container of this compound.
-
If using a solid inhibitor like anhydrous sodium bicarbonate, add a small amount (e.g., 0.1-0.5% by weight) to the liquid.
-
If using a liquid inhibitor like triethylamine, add a few drops using a clean, dry pipette.
-
Gently swirl the container to ensure the inhibitor is dispersed.
-
Flush the headspace with an inert gas before tightly sealing the container.
-
Label the container clearly to indicate the presence and identity of the inhibitor.
-
Return the container to storage at 2-8°C.
Visualizations
Caption: Acid-catalyzed self-polymerization pathway of this compound.
Caption: Troubleshooting workflow for unstable this compound.
References
Technical Support Center: Managing Exothermic Reactions Involving 2,3-Dimethoxybenzyl Chloride
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the safe management of potentially exothermic reactions involving 2,3-Dimethoxybenzyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is expected to be a corrosive compound that can cause severe skin burns and eye damage. It is also likely to be a lachrymator (a substance that causes tearing) and is moisture-sensitive. Contact with water can lead to hydrolysis, producing 2,3-dimethoxybenzyl alcohol and hydrochloric acid, which is an exothermic process.
Q2: Which common reactions involving this compound have the potential to be significantly exothermic?
A2: Several common synthetic transformations using this compound can generate significant heat. These include:
-
Friedel-Crafts Alkylation: The reaction of this compound with an aromatic compound in the presence of a Lewis acid catalyst is often highly exothermic.
-
Grignard Reagent Formation and Subsequent Reactions: The formation of a Grignard reagent from this compound and magnesium is exothermic. Subsequent reactions of the Grignard reagent with electrophiles can also release substantial heat.
-
Nucleophilic Substitution Reactions: Reactions with strong nucleophiles, particularly in polar aprotic solvents, can be exothermic. The rate and exothermicity will depend on the nucleophile's strength and concentration.
-
Quaternization of Amines: The reaction of this compound with tertiary amines to form quaternary ammonium salts can be exothermic.
Q3: How can I qualitatively assess the potential exothermicity of a planned reaction?
A3: Before running a reaction on a large scale, it is crucial to perform a small-scale test run. During the test run, monitor the temperature of the reaction mixture closely as the reagents are added. A rapid increase in temperature upon addition of a reagent is a clear indicator of an exothermic process. For more quantitative assessment, reaction calorimetry is the recommended method.
Q4: What are the signs of a runaway reaction?
A4: A runaway reaction is an uncontrolled exothermic reaction. Key signs include:
-
A rapid and accelerating increase in temperature.
-
A sudden increase in pressure within the reaction vessel.
-
Vigorous boiling or outgassing, even without external heating.
-
A change in the color or viscosity of the reaction mixture.
-
Visible fuming or release of gases from the reaction vessel.
If any of these signs are observed, immediate cooling and, if necessary, emergency shutdown procedures should be initiated.
Troubleshooting Guides
Issue 1: Rapid Temperature Increase During Reagent Addition
Problem: A significant and difficult-to-control temperature spike is observed when adding a reagent (e.g., Lewis acid, nucleophile, or this compound itself).
Possible Causes:
-
The rate of addition is too fast.
-
The concentration of the reagents is too high.
-
The initial temperature of the reaction mixture is too high.
-
Inadequate cooling or stirring.
Solutions:
| Parameter | Recommendation | Rationale |
| Addition Rate | Add the reactive reagent dropwise or in small portions. | Allows for the heat generated to be dissipated by the cooling system before it accumulates. |
| Concentration | Use more dilute solutions of the reagents. | The overall heat generated will be the same, but it will be released more slowly over a larger volume, making temperature control easier. |
| Initial Temperature | Start the reaction at a lower temperature (e.g., 0 °C or below). | Provides a larger temperature buffer before reaching a potentially hazardous temperature. |
| Cooling | Ensure the reaction vessel is adequately immersed in a cooling bath (e.g., ice-water, dry ice-acetone). | Provides efficient heat removal from the reaction mixture. |
| Stirring | Maintain vigorous and efficient stirring. | Ensures even temperature distribution and prevents the formation of localized hot spots. |
Issue 2: Formation of Byproducts Due to Poor Temperature Control
Problem: The desired product is obtained in low yield, with significant formation of byproducts.
Possible Causes:
-
High reaction temperatures can promote side reactions, such as elimination, polyalkylation (in Friedel-Crafts reactions), or Wurtz-type coupling (in Grignard reactions).
-
Presence of moisture leading to the formation of 2,3-dimethoxybenzyl alcohol.
Solutions:
| Byproduct Type | Probable Cause | Mitigation Strategy |
| Polyalkylation Products | High reactivity of the initial product in Friedel-Crafts reactions. | Use a large excess of the aromatic substrate, maintain a low reaction temperature, and add the this compound slowly. |
| Wurtz-type Coupling Products | Reaction of the Grignard reagent with unreacted this compound. | Add the this compound solution dropwise to the magnesium turnings to maintain a low concentration of the halide. Maintain a low reaction temperature. |
| 2,3-Dimethoxybenzyl Alcohol | Hydrolysis of this compound due to moisture. | Thoroughly dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Protocol for Managing Exothermic Reactions with this compound (Small Scale)
-
Glassware and Setup:
-
Use a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
-
Ensure the thermometer bulb is immersed in the reaction mixture.
-
Prepare an appropriately sized cooling bath (e.g., ice-water or dry ice-acetone).
-
-
Reagent Preparation:
-
Dissolve the this compound and the other reactant in a suitable anhydrous solvent in separate flasks.
-
-
Reaction Execution:
-
Charge the main reaction flask with the less reactive component and the solvent.
-
Cool the flask to the desired starting temperature (e.g., 0 °C).
-
Slowly add the more reactive component (often the this compound or a catalyst) dropwise from the addition funnel.
-
Monitor the internal temperature continuously. The rate of addition should be controlled to maintain the temperature within a narrow, predetermined range (e.g., ± 2 °C).
-
If the temperature begins to rise uncontrollably, stop the addition immediately and apply additional cooling if necessary.
-
-
Workup:
-
Once the reaction is complete (as determined by a suitable monitoring technique like TLC or LC-MS), quench the reaction by slowly adding a suitable quenching agent (e.g., ice-cold water or a saturated aqueous solution of ammonium chloride for Grignard reactions) while maintaining cooling.
-
Visualizations
Caption: General workflow for managing potentially exothermic reactions.
Caption: Troubleshooting logic for common reaction issues.
Technical Support Center: Column Chromatography of 2,3-DMB Protected Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-dimethoxybenzyl (DMB) protected compounds.
Troubleshooting Guide
Q1: My DMB-protected compound is co-eluting with a byproduct. How can I improve separation?
A1: Co-elution is a common issue, often with byproducts like 2,3-DMB alcohol.[1] Here are several strategies to improve separation:
-
Optimize the Solvent System:
-
If you are using a standard hexanes/ethyl acetate gradient, try switching to a different solvent system with different selectivity. A dichloromethane/methanol gradient is a good alternative to try.[1]
-
For non-polar compounds, consider using 5% ether/hexane or 100% hexane to increase resolution between spots with low Rf values.[2]
-
If your compound is polar, a mobile phase of 5% methanol in dichloromethane may be effective.[2]
-
-
Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider switching to a different stationary phase, such as alumina.[3][4]
-
Consider Crystallization: If your purified product is a solid, recrystallization can be a highly effective final purification step to remove persistent impurities.[1]
Q2: I'm observing streaking of my DMB-protected amine on the TLC plate and column. What can I do to prevent this?
A2: Amines are basic and can interact strongly with the acidic silica gel, leading to streaking. To mitigate this:
-
Basify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (Et3N) or ammonium hydroxide (NH4OH) in the mobile phase will neutralize the acidic sites on the silica gel and lead to sharper peaks.
-
Pre-treat the Silica Gel: You can prepare a slurry of the silica gel in the mobile phase containing a basic additive before packing the column. This ensures the entire stationary phase is neutralized.
Q3: The Rf value of my DMB-protected compound is very high, even in low-polarity solvents. How can I achieve better separation?
A3: A high Rf value indicates that your compound has a low affinity for the stationary phase. To achieve better separation:
-
Decrease Solvent Polarity: Start with a very non-polar mobile phase, such as pure hexanes or a low percentage of ethyl acetate in hexanes (e.g., 1-5%).[2]
-
Use a Less Polar Co-solvent: Instead of ethyl acetate, try a less polar co-solvent like diethyl ether or dichloromethane with hexanes.
-
Consider Reverse-Phase Chromatography: If your compound is very non-polar, reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), may provide a better separation.
Q4: I suspect my DMB-protected compound is decomposing on the silica gel column. How can I confirm this and prevent it?
A4: The 2,3-DMB group is an acid-labile protecting group.[5] While generally stable on silica gel, prolonged exposure to the acidic silica surface, especially with certain solvents, can cause partial deprotection.
-
Confirmation:
-
Prevention:
-
Neutralize the Silica: Use a slurry of silica gel in a solvent system containing a small amount of a base like triethylamine (e.g., 0.5%) to pack your column.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Avoid Acidic Additives: Do not use acidic additives like acetic acid in your eluent unless absolutely necessary for other reasons.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of a DMB-protected compound?
A1: A gradient of ethyl acetate in hexanes is the most common and effective starting point for the purification of DMB-protected compounds.[1] You can determine the optimal gradient by first running a TLC in various ratios of hexanes and ethyl acetate. Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.3 for good separation on a column.
Q2: How does the Rf value change after protecting a compound with a DMB group?
A2: The DMB group is large and relatively non-polar.[5] Attaching it to a more polar molecule (like an alcohol or amine) will make the resulting DMB-protected compound significantly less polar.[5] Consequently, the DMB-protected product will have a higher Rf value on a silica gel TLC plate compared to the unprotected starting material.[5]
Q3: Can I use dichloromethane for my column?
A3: Yes, dichloromethane is a versatile solvent for the chromatography of DMB-protected compounds. It is often used in combination with hexanes or methanol to create solvent systems of intermediate polarity.[1] For example, a gradient of methanol in dichloromethane can be effective for more polar DMB-protected molecules.[1][2]
Q4: What visualization techniques can I use for TLC of DMB-protected compounds?
A4: The DMB group contains an aromatic ring, which makes it UV-active.[5] Therefore, you can visualize the spots on a TLC plate under a UV lamp (254 nm).[5] Additionally, potassium permanganate (KMnO4) stain is a good general-purpose stain that can help visualize both the starting material and the DMB-protected product.[3][4]
Quantitative Data Summary
| Parameter | Recommended Conditions | Notes |
| Stationary Phase | Silica Gel | Most common for DMB-protected compounds.[1] Alumina can be an alternative.[3][4] |
| Typical Mobile Phases | Hexanes/Ethyl Acetate (Gradient) | A good starting point for many DMB-protected compounds.[1] |
| Dichloromethane/Methanol (Gradient) | Useful for more polar compounds or when co-elution is an issue with hexanes/EtOAc.[1] | |
| TLC Rf Target | 0.2 - 0.3 | An Rf in this range in the developing solvent generally leads to good separation on a column. |
| Amine Streaking Prevention | 0.5 - 2% Triethylamine or NH4OH in Eluent | Neutralizes acidic sites on silica gel. |
Experimental Protocols
Protocol: Flash Column Chromatography of a DMB-Protected Alcohol
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find a system that gives your desired product an Rf of ~0.2-0.3 and good separation from impurities.
-
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial, low-polarity eluent or a slightly more polar solvent.[3][4]
-
Carefully load the dissolved sample onto the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.[3]
-
Combine the pure fractions.
-
-
Concentration:
Visualizations
Caption: Troubleshooting workflow for DMB-protected compound purification.
References
Validation & Comparative
Monitoring the Synthesis of 2,3-Dimethoxybenzyl Chloride: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, rigorous in-process monitoring is paramount to ensure reaction completion, optimize yield, and control impurity profiles. The reaction of 2,3-Dimethoxybenzyl chloride, a key intermediate in various synthetic pathways, necessitates a robust analytical methodology. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative techniques—Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the effective monitoring of its reactions, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for monitoring the progress of reactions involving this compound. Its high resolution allows for the separation and quantification of the starting material, intermediates, the final product, and any potential byproducts in a single analysis.
Experimental Protocol: HPLC Analysis
This protocol is a general method and may require optimization based on the specific reaction mixture.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (Ultrapure)
-
Phosphoric acid or Formic acid (for mobile phase modification, if necessary)
-
Methanol (for sample and standard preparation)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-20 min: 95% to 50% B20-25 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 275 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Reaction Quenching: At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of cold mobile phase or a suitable solvent to prevent further reaction.
-
Filtration: Filter the quenched sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Standard Preparation:
Prepare individual standard solutions of this compound and any known potential products or byproducts (e.g., 2,3-dimethoxybenzaldehyde, 2,3-dimethoxybenzyl alcohol) in the mobile phase at a known concentration (e.g., 100 µg/mL). This will allow for peak identification by retention time and for quantitative analysis.
Comparison of Analytical Methods
The choice of an analytical technique for reaction monitoring depends on various factors, including the specific requirements for sensitivity, selectivity, speed, and available instrumentation. The following table provides a comparative overview of HPLC, GC, TLC, and NMR for the analysis of a this compound reaction.
| Parameter | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | TLC (Thin-Layer Chromatography) | NMR (Nuclear Magnetic Resonance) Spectroscopy |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Differential migration of analytes on a solid stationary phase via a liquid mobile phase through capillary action. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Applicability | Broadly applicable to a wide range of non-volatile and thermally stable compounds.[1] | Suitable for volatile and thermally stable compounds.[2] | Primarily for qualitative or semi-quantitative analysis of a wide range of compounds.[3] | Provides detailed structural information and can be used for quantitative analysis of major components.[4] |
| Selectivity/Resolution | High; excellent separation of complex mixtures.[1] | Very high for volatile compounds, especially with capillary columns.[5] | Low to moderate; may have co-eluting spots.[3] | High; can distinguish between structurally similar compounds, but spectral overlap can be an issue in complex mixtures.[4] |
| Sensitivity | High (ng to pg level).[1] | Very high, especially with specific detectors (e.g., FID, ECD) (pg to fg level).[6] | Low (µg to ng level).[3] | Moderate; typically requires higher concentrations than chromatographic methods. |
| Analysis Time | 15-30 minutes per sample. | 5-20 minutes per sample. | 5-15 minutes for multiple samples on one plate. | 2-10 minutes per sample for simple spectra. |
| Quantitative Analysis | Excellent; highly accurate and precise.[7] | Excellent; highly accurate and precise with proper calibration.[8] | Semi-quantitative at best; less precise.[3] | Excellent for pure samples or simple mixtures using an internal standard.[9] |
| Sample Preparation | Simple dilution and filtration. | May require derivatization for non-volatile compounds; sample must be in a volatile solvent.[5] | Simple spotting of the sample. | Simple dilution in a deuterated solvent. |
| Cost (Instrument) | High | Moderate to High | Low | Very High |
| Throughput | Moderate (automated systems available). | Moderate to High (autosamplers are common). | High (multiple samples per plate). | Low to Moderate. |
| Limitations | On-column degradation of reactive species like benzyl chlorides can occur with aqueous mobile phases. | Not suitable for non-volatile or thermally labile compounds.[2] | Limited resolution and quantification capabilities.[3] | Lower sensitivity and potential for signal overlap in complex mixtures.[4] |
Visualizing the Workflow and Decision-Making Process
To further clarify the application of these techniques, the following diagrams illustrate the experimental workflow for HPLC analysis and a logical decision-making process for selecting the appropriate analytical method.
References
- 1. gbcsci.com [gbcsci.com]
- 2. EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography - Google Patents [patents.google.com]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dimethoxybenzyl alcohol [webbook.nist.gov]
- 5. Separation of Benzyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. rsc.org [rsc.org]
- 7. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 8. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 2,3-Dimethoxybenzyl (DMB) vs. 4-Methoxybenzyl (PMB) Protecting Groups in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the design of a successful synthetic strategy. The stability and selective cleavage of these groups are paramount to achieving high yields and preserving molecular integrity. This guide provides an objective comparison of two commonly employed benzyl-type protecting groups for hydroxyl functionalities: the 2,3-dimethoxybenzyl (2,3-DMB) and the 4-methoxybenzyl (PMB) groups, supported by experimental data and detailed protocols.
The primary distinction between the 2,3-DMB and PMB protecting groups lies in their relative lability, which is a direct consequence of their electronic properties. The presence of electron-donating methoxy substituents on the aromatic ring makes both groups susceptible to cleavage under acidic and oxidative conditions. However, the additional methoxy group at the ortho position in the 2,3-DMB group significantly increases the electron density of the aromatic ring compared to the single para-methoxy group in PMB.[1] This heightened electron-donating capacity renders the 2,3-DMB group more readily cleaved under both acidic and oxidative conditions.[1] This key difference forms the basis for their differential application and allows for orthogonal deprotection strategies in the synthesis of complex molecules.[1][2]
Quantitative Comparison of Deprotection
Table 1: Comparison of Acidic Cleavage Conditions
| Protecting Group | Reagent/Conditions | Substrate Type | Reaction Time | Yield (%) | Reference |
| 2,3-DMB | 1-10% TFA in CH₂Cl₂ | Primary Alcohol | 0.5 - 2 h | High (e.g., quant.) | [3] |
| PMB | 10% TFA in CH₂Cl₂ | Benzyl Ester | Not Specified | 68-98 | [1] |
| PMB | Triflic Acid (0.5 equiv) | PMB Ether | 5 - 30 min | 88-94 | [4][5] |
Table 2: Comparison of Oxidative Cleavage Conditions
| Protecting Group | Reagent/Conditions | Substrate Type | Reaction Time | Yield (%) | Reference |
| 2,3-DMB | DDQ, CH₂Cl₂/H₂O | DMB Ether | 1 - 4 h (rt) | High | [6] |
| PMB | 2.3 eq. DDQ, CH₂Cl₂/H₂O (17:1), 0 °C to rt | Thiorhamnopyranoside | 1.5 h | 78 | [1] |
| PMB | DDQ, CH₂Cl₂/H₂O (18:1), 0 °C to rt | PMB-protected alcohol | 1 h | 97 | [7] |
Reaction Mechanisms
The cleavage of both 2,3-DMB and PMB ethers proceeds through distinct mechanisms depending on the reaction conditions.
Acid-Catalyzed Deprotection
Under acidic conditions, the reaction proceeds via the formation of a stabilized benzylic carbocation. The ether oxygen is first protonated by the acid, creating a good leaving group (an alcohol). Subsequent cleavage of the C-O bond results in the formation of a carbocation. The stability of this carbocation is the rate-determining factor. The two methoxy groups of the 2,3-DMB ether provide greater resonance stabilization for the positive charge compared to the single methoxy group of the PMB ether, thus accelerating its cleavage.[3]
References
A Comparative Guide to 2,3-Dimethoxybenzyl Chloride and Other Benzyl Protecting Groups
In the landscape of multi-step organic synthesis, the selection of an appropriate protecting group is a critical strategic decision for researchers, scientists, and drug development professionals. Benzyl-type protecting groups are workhorses for the protection of hydroxyl and other sensitive functionalities due to their general stability and versatile cleavage methods. This guide provides an objective comparison of the 2,3-dimethoxybenzyl (2,3-DMB) protecting group with other commonly used benzyl alternatives, including the parent benzyl (Bn) group, the p-methoxybenzyl (PMB) group, and other dimethoxybenzyl (DMB) isomers such as 2,4-DMB and 3,4-DMB. The comparison is supported by experimental data to inform the rational selection of a protecting group for a given synthetic challenge.
The Hierarchy of Lability: An Overview
The stability of benzyl-type protecting groups is primarily governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as methoxy groups, destabilize the benzylic C-O bond towards cleavage, particularly under acidic and oxidative conditions. This is due to their ability to stabilize the benzylic carbocation intermediate that is formed during the cleavage reaction. Consequently, a clear trend in lability is observed: the more electron-donating methoxy groups present on the ring, the more labile the protecting group.
The general order of lability is as follows:
Benzyl (Bn) < p-Methoxybenzyl (PMB) < Dimethoxybenzyl (DMB) isomers
Among the DMB isomers, the substitution pattern further fine-tunes their reactivity. While comprehensive comparative data for the 2,3-DMB group is less prevalent in the literature compared to its 2,4- and 3,4-isomers, its reactivity can be inferred from established chemical principles. The two adjacent methoxy groups in the 2,3-DMB group are expected to render it highly labile, comparable to or even more labile than the other DMB isomers under certain conditions.
Quantitative Performance Data: A Comparative Analysis
The choice of a protecting group is often dictated by the specific conditions required for its removal in the presence of other functional groups. The following tables summarize the performance of various benzyl protecting groups under different cleavage conditions.
Table 1: Oxidative Cleavage of Benzyl-Type Ethers
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) | Ref |
| 2,4-DMB | DDQ (1.1-1.5 equiv) | CH₂Cl₂/H₂O (10:1 to 20:1), 0 °C to rt | 1-4 hours | >90 | [1] |
| 3,4-DMB | DDQ (1.1-1.5 equiv) | CH₂Cl₂/H₂O, rt | 1-4 hours | High | [2] |
| PMB | DDQ (1.1-1.5 equiv) | CH₂Cl₂/H₂O, rt | 1-5 hours | >90 | [3] |
| Bn | DDQ | Generally stable, cleavage requires harsh conditions or photoirradiation | >24 hours | Low to moderate | [4] |
| 2,4-DMB | CAN (2-3 equiv) | CH₃CN/H₂O, 0 °C to rt | Variable | Good to High | [1] |
| PMB | CAN (2-3 equiv) | CH₃CN/H₂O, 0 °C to rt | <1 hour | >90 | [5] |
Table 2: Acid-Catalyzed Cleavage of Benzyl-Type Ethers
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) | Ref |
| 2,4-DMB | 10% TFA in CH₂Cl₂ | rt | 2 hours | Quantitative | [3] |
| 3,4-DMB | TFA/CH₂Cl₂ | rt | < 1 hour | High | [6] |
| PMB | 10% TFA in CH₂Cl₂ | rt | Slower than DMB | Good to High | [3] |
| Bn | TFA | Generally stable, requires harsh conditions | - | - | [1] |
Note: The 2,3-DMB group is expected to be highly acid-labile, likely cleaving under conditions similar to or milder than those required for other DMB isomers.
Table 3: Reductive Cleavage of Benzyl-Type Ethers
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) | Ref |
| Bn | H₂, Pd/C | MeOH or EtOH, rt | 1-16 hours | >95 | [7] |
| PMB | H₂, Pd/C | EtOH, rt | 1-16 hours | >95 | |
| DMB Isomers | H₂, Pd/C | EtOH, rt | 1-16 hours | >95 | [8] |
Note: Catalytic hydrogenolysis is generally effective for all benzyl-type ethers and does not strongly depend on the electronic nature of the aromatic ring.
Experimental Protocols
Detailed methodologies for the introduction and cleavage of these protecting groups are crucial for successful implementation in a synthetic route.
Protocol 1: Protection of a Primary Alcohol with 2,3-Dimethoxybenzyl Chloride
This protocol describes a general procedure for the synthesis of a 2,3-DMB ether via the Williamson ether synthesis.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF or THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Oxidative Cleavage of a Dimethoxybenzyl Ether with DDQ
This protocol outlines a general procedure for the deprotection of a DMB ether using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
Materials:
-
DMB-protected alcohol
-
DDQ
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected alcohol (1.0 eq) in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂ (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[2]
Protocol 3: Acid-Catalyzed Cleavage of a Dimethoxybenzyl Ether with TFA
This protocol describes a general method for the deprotection of a DMB ether using trifluoroacetic acid (TFA).
Materials:
-
DMB-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Scavenger (e.g., anisole or triisopropylsilane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the DMB-protected alcohol (1.0 eq) in CH₂Cl₂.
-
Add a scavenger such as anisole (5-10 eq).
-
Cool the solution to 0 °C.
-
Slowly add TFA to the desired concentration (e.g., 10% v/v).[1]
-
Stir the reaction at 0 °C or room temperature, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Concepts
The following diagrams illustrate key concepts and workflows related to the use of benzyl-type protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 5. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 6. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.ucla.edu [chem.ucla.edu]
A Comparative Guide to the Analytical Validation of Compounds Synthesized with 2,3-Dimethoxybenzyl Chloride
For researchers, scientists, and drug development professionals, the rigorous analytical validation of newly synthesized compounds is a cornerstone of reliable and reproducible research. When utilizing 2,3-Dimethoxybenzyl chloride as a starting material or intermediate, a comprehensive analytical strategy is imperative to confirm the identity, purity, and quality of the final product. This guide provides an objective comparison of the principal analytical techniques for this purpose—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte, the nature of potential impurities, and the specific goals of the analysis. A combination of orthogonal methods, which rely on different chemical and physical principles, provides the most robust and comprehensive characterization of a synthesized compound.
Quantitative Data Summary
The following tables summarize typical performance characteristics for HPLC, GC-MS, and quantitative NMR (qNMR) in the analysis of small organic molecules, including derivatives of benzyl chloride. These values serve as a general guide and may vary depending on the specific compound, instrumentation, and method optimization.
Table 1: Performance Comparison of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Selectivity | High, especially for separating structurally similar compounds and isomers. | Very high, particularly with mass spectral data for peak identification. | High, based on the unique chemical shifts of atomic nuclei. |
| Sensitivity (LOD/LOQ) | Moderate (typically in the µg/mL range).[1] | High (can reach ng/mL to pg/mL levels).[1] | Lower (typically in the mg/mL range, but can be improved with high-field instruments).[2] |
| Quantification | Relative (area percent) or absolute with a certified reference standard. | Can be quantitative with appropriate calibration and internal standards. | Absolute quantification using a certified internal standard.[3] |
| Compound Suitability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds with unique NMR signals. |
| Analysis Time | Typically 15-30 minutes per sample. | Typically 20-40 minutes per sample. | Typically 5-20 minutes per sample for 1D NMR. |
Table 2: Validation Parameters Overview (based on ICH Q2(R1) Guidelines)
| Validation Parameter | HPLC-UV | GC-MS | qNMR |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL | ~0.1% (impurity level) |
| Limit of Quantitation (LOQ) | ~0.2 µg/mL | ~0.5 µg/mL | ~0.5% (impurity level) |
| Specificity | Demonstrated by peak purity analysis and separation from known impurities. | Confirmed by mass spectral data and chromatographic resolution. | Proven by unique chemical shifts and resolution from impurity signals. |
| Range | Typically 80-120% of the target concentration. | Dependent on detector response and calibration curve. | Wide dynamic range, but practically limited by sample solubility. |
| Robustness | Evaluated by varying parameters like mobile phase composition, pH, and column temperature. | Assessed by altering parameters such as inlet temperature, flow rate, and oven ramp rate. | Tested by modifying parameters like pulse angle, relaxation delay, and processing parameters. |
Experimental Protocols
Detailed and well-documented experimental protocols are crucial for the reproducibility and transferability of analytical methods. The following sections provide representative methodologies for HPLC, GC-MS, and NMR analysis of a hypothetical compound synthesized using this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for purity determination and quantification of a broad range of organic compounds.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% phosphoric acid in water) and mobile phase B (acetonitrile).
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 270 nm (or scan with PDA)
-
Gradient Elution:
Time (min) % Mobile Phase B (Acetonitrile) 0 40 15 90 20 90 21 40 | 25 | 40 |
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks. For quantitative analysis, use a calibration curve prepared from a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Reagents:
-
Helium (carrier gas, high purity)
-
Dichloromethane or Ethyl Acetate (GC grade)
Procedure:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas Flow: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 10 minutes at 300 °C.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: Scan from m/z 50 to 550.
-
-
Data Analysis: Identify the main component and impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards. Purity can be estimated by the relative peak areas in the total ion chromatogram (TIC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for structural elucidation and can be used for highly accurate quantitative analysis (qNMR).
1. Structure Elucidation (1D and 2D NMR)
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Data Acquisition:
-
1D NMR: Acquire a standard proton (¹H) and carbon-13 (¹³C) NMR spectrum.
-
2D NMR: Perform Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish connectivities between protons and carbons.[4]
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and correlations in the 1D and 2D spectra to confirm the chemical structure of the synthesized compound.
2. Purity Determination (Quantitative ¹H NMR)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample and a certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into a vial. The internal standard should have a known purity and signals that do not overlap with the analyte.[2]
-
Dissolve the mixture in a known volume of a deuterated solvent and transfer to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
-
Data Analysis:
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizing the Analytical Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the logical flow of the analytical validation process.
References
A Comparative Guide to the ¹H NMR Characterization of 2,3-DMB Protected Amines
For researchers, scientists, and drug development professionals, the selective protection of amine functionalities is a critical aspect of multi-step organic synthesis. The choice of a suitable protecting group is paramount and is often guided by its stability, ease of introduction and removal, and its characteristic spectroscopic signature for straightforward reaction monitoring. The 2,3-dimethoxybenzyl (2,3-DMB) group offers a valuable alternative to more common amine protecting groups such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). This guide provides a comparative analysis of the ¹H NMR spectroscopic features of 2,3-DMB protected amines against these common alternatives, supported by experimental data and a detailed synthetic protocol.
Comparison of ¹H NMR Characteristics
The ¹H NMR spectrum provides a definitive method for confirming the successful protection of an amine. The choice of protecting group significantly influences the chemical shifts and multiplicities of protons in the vicinity of the nitrogen atom, as well as introducing characteristic signals for the protecting group itself.
A key feature of the 2,3-DMB group in ¹H NMR spectroscopy is the presence of distinct signals for the benzylic protons and the aromatic protons of the dimethoxybenzyl moiety. These signals are typically well-resolved and can be used to confirm the presence and integrity of the protecting group.
| Protecting Group | Characteristic Proton Signals | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Notes |
| 2,3-DMB | Benzylic CH₂ | ~ 4.3 | Singlet |
| Aromatic CH (3 protons) | ~ 6.8 - 7.1 | Multiplets | |
| Methoxy CH₃ (2 groups) | ~ 3.8 - 3.9 | Two singlets | |
| Boc | tert-butyl CH₃ (9 protons) | ~ 1.4 - 1.5 | Sharp singlet[1] |
| N-H | Variable (often broad) | Exchangeable with D₂O | |
| Cbz | Benzylic CH₂ | ~ 5.1 | Singlet |
| Aromatic CH (5 protons) | ~ 7.3 | Multiplet | |
| N-H | Variable (often broad) | Exchangeable with D₂O | |
| Fmoc | CH and CH₂ of fluorenyl group | ~ 4.2 - 4.5 and ~ 7.2 - 7.8 | Complex multiplets |
| N-H | Variable (often broad) | Exchangeable with D₂O |
Table 1. Comparative ¹H NMR Chemical Shifts of Common Amine Protecting Groups.
Experimental Protocol: Synthesis of N-(2,3-dimethoxybenzyl)aniline
This protocol describes the synthesis of a 2,3-DMB protected amine via reductive amination, a common and efficient method for the formation of C-N bonds.
Materials:
-
2,3-dimethoxybenzaldehyde
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To a solution of 2,3-dimethoxybenzaldehyde (1.0 mmol) in 1,2-dichloroethane (5 mL) in a round-bottom flask, add aniline (1.0 mmol) and a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,3-dimethoxybenzyl)aniline.
Visualization of the Protection and Deprotection Workflow
The following diagram illustrates the general workflow for the protection of a primary amine with a 2,3-DMB group via reductive amination and its subsequent deprotection.
References
Navigating the Synthesis Maze: A Comparative Guide to Alternatives for 2,3-Dimethoxybenzyl Chloride in Acid-Sensitive Substrates
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical juncture in the synthesis of complex molecules. The 2,3-dimethoxybenzyl (DMB) group, a member of the acid-labile protecting group family, is prized for its ease of cleavage under mild acidic conditions. However, for substrates bearing highly acid-sensitive functionalities, even these mild conditions can be detrimental. This guide provides an objective comparison of viable alternatives to 2,3-dimethoxybenzyl chloride, supported by experimental data, to empower chemists in navigating the intricate landscape of protecting group chemistry.
The efficacy of a protecting group is determined by its ability to be introduced in high yield, remain robust throughout various reaction conditions, and be selectively removed without affecting other functional groups—a principle known as orthogonality.[1] Acid-labile protecting groups are a cornerstone of modern organic synthesis, offering a spectrum of reactivity that can be fine-tuned to the specific demands of a synthetic route. The stability of benzyl-type protecting groups toward acidic cleavage is directly proportional to the stability of the carbocation formed upon their removal. Electron-donating substituents on the aromatic ring, such as methoxy groups, play a pivotal role in stabilizing this benzylic carbocation, thereby increasing the lability of the protecting group.[1]
This guide will delve into a comparative analysis of commonly employed acid-labile protecting groups, presenting quantitative data on their performance and detailed experimental protocols for their application and removal.
A Spectrum of Lability: Comparing Benzyl-Type Protecting Groups
The substitution pattern of methoxy groups on the benzyl ring significantly influences the acid lability of the protecting group. While the 2,3-dimethoxybenzyl group is a valuable tool, other isomers and related structures offer a range of stabilities, allowing for a more nuanced approach to protecting group strategy.
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Relative Rate of Cleavage (approx.) | Yield (%) | Reference |
| Benzyl | Bn | H₂, Pd/C or strong acids (e.g., HBr/AcOH) | 1 | >90 | [2] |
| p-Methoxybenzyl | PMB | Mild acids (e.g., TFA, DDQ, CAN) | 60 | >90 | [2][3] |
| 2,4-Dimethoxybenzyl | 2,4-DMB | Very mild acids (e.g., 1% TFA) | ~1000 | >90 | [4][5] |
| 3,4-Dimethoxybenzyl | 3,4-DMB | Mild to strong acids | ~100 | >90 | [6] |
| 2,3-Dimethoxybenzyl | 2,3-DMB | Mild acids | ~500 | >90 |
Caption: Comparative data on the acid-lability of various benzyl-type protecting groups.
Beyond Benzyl Ethers: A Broader Look at Acid-Labile Protecting Groups
For exceptionally acid-sensitive substrates, moving beyond benzyl ethers to other classes of protecting groups is often necessary. Silyl ethers and acetals are two prominent families that offer a wide range of acid labilities.
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Relative Stability to Acid | Reference |
| Trimethylsilyl | TMS | Very mild acid, often cleaved by silica gel | Very Labile | [7] |
| Triethylsilyl | TES | Mild acid | Labile | [8] |
| tert-Butyldimethylsilyl | TBDMS/TBS | Mild to moderate acid (e.g., AcOH, TBAF) | Moderate | [7][8] |
| Triisopropylsilyl | TIPS | Moderate to strong acid (e.g., HF-Pyridine) | Stable | [7] |
| Tetrahydropyranyl | THP | Mild acid (e.g., PPTS, AcOH) | Labile | [7][9] |
| Methoxymethyl | MOM | Moderate acid (e.g., HCl) | Moderate | [9] |
| tert-Butoxycarbonyl | Boc | Moderate to strong acid (e.g., TFA) | Stable | [10][11] |
Caption: Comparison of common acid-labile protecting groups for hydroxyl and amino functionalities.
Experimental Protocols
Protection of a Primary Alcohol with p-Methoxybenzyl Chloride (PMB-Cl)
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
p-Methoxybenzyl chloride (PMB-Cl, 1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of PMB-Cl in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of a PMB-Protected Alcohol using DDQ
Materials:
-
PMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the PMB-protected alcohol in a mixture of DCM and water (e.g., 18:1 v/v).
-
Add DDQ in one portion at room temperature.
-
Stir the reaction mixture vigorously until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMS-Cl)
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the primary alcohol and imidazole in anhydrous DMF, add TBDMS-Cl in one portion at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of a TBDMS-Protected Alcohol using TBAF
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the TBDMS-protected alcohol in anhydrous THF, add the TBAF solution dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Chemistry
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. fiveable.me [fiveable.me]
- 11. scispace.com [scispace.com]
A Comparative Guide to the Solvolysis of Dimethoxybenzoyl Chlorides for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the solvolysis kinetics of various dimethoxybenzoyl chloride isomers. The solvolysis of benzoyl chlorides is a fundamental reaction in organic chemistry, with implications in various fields, including the synthesis of pharmaceuticals and other fine chemicals. The rate of these reactions is highly sensitive to the substitution pattern on the aromatic ring and the nature of the solvent. Understanding these kinetic aspects is crucial for optimizing reaction conditions and predicting product formation. This document summarizes available quantitative data, details experimental protocols for kinetic studies, and provides visual representations of the experimental workflow and the structure-reactivity relationships.
Comparative Kinetic Data
The solvolysis rates of dimethoxybenzoyl chlorides are significantly influenced by the position of the methoxy groups on the benzoyl ring. The following tables summarize the available first-order rate constants (k) for the solvolysis of 3,4- and 3,5-dimethoxybenzoyl chloride in various solvent systems at 25°C. For comparison, data for the parent benzoyl chloride and the widely studied p-methoxybenzoyl chloride are also included.
Table 1: First-Order Rate Constants (k x 105 s-1) for the Solvolysis of Dimethoxybenzoyl Chlorides and Reference Compounds in Aqueous Ethanol at 25°C
| Compound | 80% EtOH | 50% EtOH | 40% EtOH |
| Benzoyl Chloride | - | 1.12 | 2.51 |
| p-Methoxybenzoyl Chloride | 3.32 | 10.7 | 18.2 |
| 3,4-Dimethoxybenzoyl Chloride | 4.17 | 14.5 | 25.7 |
| 3,5-Dimethoxybenzoyl Chloride | 0.43 | 1.55 | 2.82 |
Table 2: First-Order Rate Constants (k x 105 s-1) for the Solvolysis of Dimethoxybenzoyl Chlorides and Reference Compounds in Aqueous Acetone at 25°C
| Compound | 80% Acetone | 50% Acetone |
| Benzoyl Chloride | 0.48 | 6.76 |
| p-Methoxybenzoyl Chloride | 1.95 | 34.7 |
| 3,4-Dimethoxybenzoyl Chloride | 2.51 | 45.7 |
| 3,5-Dimethoxybenzoyl Chloride | 0.21 | 3.63 |
Experimental Protocols for Kinetic Studies
The kinetic data presented in this guide are typically obtained through conductometric or spectrophotometric monitoring of the solvolysis reaction. These methods allow for the continuous measurement of the reaction progress and the determination of the first-order rate constants.
General Protocol for Kinetic Measurements
-
Solvent Preparation : Prepare the desired solvent mixtures (e.g., 80% ethanol-water) by volume or weight. Ensure the solvents are of high purity.
-
Substrate Solution Preparation : Prepare a stock solution of the dimethoxybenzoyl chloride in a dry, inert solvent (e.g., acetone or acetonitrile) at a concentration of approximately 0.1 M.
-
Reaction Initiation :
-
For Conductometric measurements : Pipette a known volume of the solvent into a conductivity cell and allow it to equilibrate to the desired temperature in a thermostatted bath. Inject a small aliquot of the substrate stock solution into the solvent with vigorous stirring to initiate the reaction. The final substrate concentration should be in the range of 10-3 to 10-4 M.
-
For Spectrophotometric measurements : Fill a quartz cuvette with the solvent and place it in the thermostatted cell holder of a UV-Vis spectrophotometer. After temperature equilibration, inject a small volume of the substrate stock solution into the cuvette and mix rapidly.
-
-
Data Acquisition :
-
Conductometry : Record the change in conductivity of the solution over time. The solvolysis of benzoyl chlorides produces hydrochloric acid, which leads to an increase in conductivity.
-
Spectrophotometry : Monitor the change in absorbance at a wavelength where the reactant or product has a significant and distinct absorption.
-
-
Data Analysis : The first-order rate constant (k) is determined by fitting the change in conductivity or absorbance versus time to a first-order rate equation. This is typically done by plotting the natural logarithm of the difference between the final and instantaneous readings against time, where the slope of the resulting straight line is equal to -k.
Visualizing the Experimental Workflow and Structure-Reactivity Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for kinetic studies and the logical relationships governing the solvolysis rates of substituted benzoyl chlorides.
Caption: Experimental workflow for kinetic studies of dimethoxybenzoyl chloride solvolysis.
Caption: Logical relationship of factors affecting the solvolysis rates of benzoyl chlorides.
A Comparative Guide to the Efficacy of Deprotection Reagents for the 2,4-Dimethoxybenzyl (DMB) Group
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dimethoxybenzyl (DMB) group is a crucial acid-labile protecting group in multi-step organic synthesis, prized for its enhanced sensitivity to acidic conditions compared to other benzyl-type protecting groups. This allows for its selective removal under mild conditions, a key feature in orthogonal protecting group strategies.[1] The choice of deprotection reagent is critical for achieving high yields and preserving the integrity of the target molecule. This guide provides an objective comparison of the performance of various reagents for DMB deprotection, supported by experimental data and detailed protocols.
Comparative Efficacy of DMB Deprotection Reagents
The selection of a deprotection reagent for the DMB group is a trade-off between reaction speed, yield, and the sensitivity of the substrate to the reaction conditions. The following table summarizes the performance of common deprotection reagents for the DMB group based on available experimental data. It is important to note that direct side-by-side quantitative comparisons under identical substrate conditions are not always available in the literature; therefore, the data presented is a compilation from various studies to illustrate general trends.
| Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Considerations |
| Trifluoroacetic Acid (TFA) | 1-50% in DCM, often with scavengers (e.g., TIS, anisole) at 0 °C to RT.[1] | 30 min - 4 h | Generally >90% | Highly effective and volatile for easy removal. Can cause side reactions with sensitive substrates.[2] |
| Dichloroacetic Acid (DCA) | 3-10% in DCM or toluene. | Longer than TFA | Substrate dependent | Milder acid than TFA, reducing the risk of depurination in oligonucleotide synthesis.[3] Less volatile than TFA. |
| Ferric Chloride (FeCl₃) | Catalytic to stoichiometric amounts in CH₂Cl₂ or CHCl₃ at RT. | 5 min - 1 h | ~99% | Mild, inexpensive, and effective for a broad range of substrates. Can be performed without an additional nucleophile.[4][5][6] |
| Ceric Ammonium Nitrate (CAN) | 2-3 equivalents in CH₃CN/H₂O at 0 °C to RT. | Variable | Good to High | Oxidative cleavage. Can be less selective than other methods depending on the substrate.[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful DMB deprotection. The following sections provide step-by-step procedures for the most common methods.
Protocol 1: Acidic Deprotection of a DMB Ether using Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for the removal of the DMB protecting group from an alcohol using a TFA solution.[1]
Materials:
-
DMB-protected alcohol
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., Triisopropylsilane (TIS) or Anisole)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography
Procedure:
-
Dissolve the DMB-protected alcohol in anhydrous DCM to a concentration of approximately 0.1 M.[1]
-
Add a scavenger (e.g., TIS or anisole, 3-5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TFA to the desired concentration (typically 10-50% v/v).[1]
-
Stir the reaction at 0 °C or allow it to warm to room temperature while monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.[1]
Protocol 2: Deprotection of a DMB Ether using Ferric Chloride (FeCl₃)
This protocol describes a mild and efficient method for the deprotection of 2,4-dimethoxyphenylmethyl (DMPM)-protected alcohols using a catalytic amount of anhydrous ferric chloride.[5][6]
Materials:
-
DMB-protected alcohol
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Silica gel
Procedure:
-
To a solution of the DMB-protected alcohol (1.0 equiv) in anhydrous CHCl₃, add anhydrous FeCl₃ (0.1 equiv).
-
Stir the mixture at room temperature. The reaction is typically complete within 5 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a small pad of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure to obtain the sufficiently pure deprotected alcohol. In many cases, column chromatography is not necessary.[5][6]
Protocol 3: Oxidative Deprotection of a DMB Ether using Ceric Ammonium Nitrate (CAN)
This protocol outlines the oxidative cleavage of a DMB ether. This method is particularly useful when acidic conditions need to be avoided.
Materials:
-
DMB-protected substrate
-
Acetonitrile (CH₃CN)
-
Water
-
Ceric Ammonium Nitrate (CAN)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected substrate in a mixture of acetonitrile and water (typically 10:1 v/v).
-
Cool the solution to 0 °C.
-
Add CAN (2-3 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Deprotection Process
To further clarify the experimental and logical frameworks, the following diagrams illustrate the general workflow for DMB deprotection and a comparative overview of the reagent types.
Caption: General experimental workflow for DMB deprotection.
Caption: Logical comparison of DMB deprotection reagent types.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. FeCl3-catalyzed self-cleaving deprotection of methoxyphenylmethyl-protected alcohols. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Additional Nucleophile-Free FeCl3-Catalyzed Green Deprotection of 2,4-Dimethoxyphenylmethyl-Protected Alcohols and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pp.bme.hu [pp.bme.hu]
Detecting Impurities in 2,3-Dimethoxybenzyl Chloride: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 2,3-Dimethoxybenzyl chloride is a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities can significantly impact the safety and efficacy of the final drug product. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and alternative methods for the detection and quantification of impurities in this compound, supported by experimental data from relevant literature.
Potential Impurities in this compound
The impurity profile of this compound is largely dependent on its synthetic route. A common method for its preparation is the reaction of 2,3-dimethoxybenzyl alcohol with a chlorinating agent like thionyl chloride[1][2]. Based on this and other synthetic pathways for related benzyl chlorides, potential impurities may include:
-
Unreacted Starting Materials: Such as 2,3-dimethoxybenzyl alcohol[1][3].
-
Isomeric Impurities: Positional isomers like 2,4-, 2,5-, 3,4-, and 3,5-dimethoxybenzyl chloride, which may arise from impure starting materials.
-
Oxidation Products: Including 2,3-dimethoxybenzaldehyde[4][5].
-
By-products of Chlorination: Such as side products from the reaction with thionyl chloride.
-
Related Substances: Including toluene and various chloro-derivatives of toluene[4][5].
-
Solvent Residues: From the reaction and purification steps.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential impurities. The gas chromatograph separates the components of the mixture, which are then detected and identified by the mass spectrometer.
Experimental Protocol for GC-MS Analysis
The following is a proposed GC-MS method adaptable for the analysis of this compound, based on established methods for benzyl chloride and its derivatives[6].
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as methanol or dichloromethane, to a final concentration of 1 mg/mL.
-
If necessary, filter the sample through a 0.45 µm syringe filter.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in split mode (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
Logical Workflow for GC-MS Analysis
Caption: Workflow for impurity analysis by GC-MS.
Alternative Analytical Methods
While GC-MS is a robust method, alternative techniques can offer complementary information or be more suitable for certain types of impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is particularly useful for the analysis of thermally labile or non-volatile impurities. For compounds like benzyl chlorides, which can be genotoxic, highly sensitive methods are required. A pre-column derivatization step can significantly enhance the detectability of these impurities by UV[7][8].
Experimental Protocol for HPLC-UV with Derivatization
This protocol is based on a validated method for the determination of benzyl halides in drug substances[7].
1. Derivatization Reagent:
-
Prepare a solution of 1-(4-Nitrophenyl)piperazine (4-NPP).
2. Sample and Standard Preparation:
-
Prepare a stock solution of the this compound sample in acetonitrile.
-
Prepare standard solutions of potential impurities.
-
To an aliquot of the sample or standard solution, add a solution of potassium iodide (KI) and the 4-NPP derivatization reagent.
-
Heat the mixture (e.g., at 60 °C) to facilitate the derivatization reaction. The KI converts the benzyl chloride to the more reactive benzyl iodide, which then reacts with 4-NPP[7].
3. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 392 nm (the maximum absorbance of the 4-NPP derivative)[7].
-
Injection Volume: 20 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for the structural elucidation of unknown impurities and can also be used for quantitative analysis (qNMR) without the need for reference standards of the impurities[9][10].
Experimental Protocol for qNMR
1. Sample Preparation:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay to allow for complete magnetization recovery for accurate quantification.
3. Data Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
The concentration of impurities can be calculated by comparing the integral of a characteristic impurity signal to the integral of the internal standard signal.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, the identification of unknown impurities, or the quantification of trace-level genotoxic impurities.
| Feature | GC-MS | HPLC-UV with Derivatization | Quantitative NMR (qNMR) |
| Principle | Separation by volatility and boiling point, detection by mass-to-charge ratio. | Separation by polarity, UV detection after chemical derivatization. | Detection and quantification based on the nuclear magnetic properties of atomic nuclei. |
| Specificity | High, especially for isomer separation and identification through mass spectra[11][12]. | High, due to selective derivatization and chromatographic separation[7]. | Very high, provides detailed structural information[9][10]. |
| Sensitivity | Good to excellent, can reach low ppm levels. | Excellent for genotoxic impurities, with reported LOQs of 7-9 µg/g[7]. | Generally lower than chromatographic methods. |
| Quantification | Requires reference standards for each impurity. | Requires reference standards for each impurity. | Does not require reference standards for impurities; uses a single internal standard[10]. |
| Sample Throughput | Moderate. | Lower, due to the derivatization step. | Low. |
| Best For | Routine quality control, identification of volatile and semi-volatile impurities, isomer separation. | Quantification of trace-level, potentially genotoxic, and thermally labile impurities. | Structural elucidation of unknown impurities, quantification without specific impurity standards. |
Conclusion
For the comprehensive analysis of impurities in this compound, a multi-faceted approach is often the most effective.
-
GC-MS stands out as a robust and reliable method for routine quality control, offering excellent separation of isomers and confident identification of volatile and semi-volatile impurities.
-
HPLC-UV with derivatization is a superior choice when high sensitivity is required for the quantification of trace-level, potentially genotoxic, or thermally unstable impurities.
-
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of unknown impurities discovered by other techniques and for quantification when reference standards are unavailable.
By understanding the strengths and limitations of each method, researchers and drug development professionals can select the most appropriate analytical strategy to ensure the quality and safety of their materials and final products.
References
- 1. rsc.org [rsc.org]
- 2. 3-Methoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. 2,3-二甲氧基苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 2,3-Dimethoxybenzyl Chloride for Hydroxyl Protection in Multi-Step Synthesis
In the complex landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of overall success. For researchers, scientists, and drug development professionals, an ideal protecting group must be easily introduced, stable under a variety of reaction conditions, and readily cleaved with high selectivity. This guide provides an objective comparison of the 2,3-Dimethoxybenzyl (2,3-DMB) group, introduced via 2,3-Dimethoxybenzyl chloride, with other commonly used benzyl-type protecting groups for hydroxyl functionalities. The performance is evaluated based on their relative stability, ease of cleavage, and orthogonality, supported by experimental data from analogous systems.
The utility of benzyl-type protecting groups is largely dictated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as methoxy substituents, enhance the stability of the benzylic carbocation formed during acidic or oxidative cleavage, thereby increasing the lability of the protecting group. This principle establishes a reactivity gradient among the benzyl (Bn), p-methoxybenzyl (PMB), and dimethoxybenzyl (DMB) series.[1][2] The 2,3-DMB group, with two electron-donating methoxy groups, is positioned within this spectrum as a protecting group that can be cleaved under mild conditions, offering advantages in syntheses involving sensitive substrates.
Quantitative Comparison of Benzyl-Type Protecting Groups
The following tables summarize the relative performance of the 2,3-DMB group in comparison to the standard Benzyl (Bn), p-Methoxybenzyl (PMB), and the isomeric 2,4-Dimethoxybenzyl (2,4-DMB) protecting groups. Data for the 2,3-DMB group is inferred from the well-established trends observed for the other members of this class.
Table 1: Comparison of Cleavage Conditions and Relative Lability
| Protecting Group | Common Cleavage Reagents | Typical Conditions | Relative Lability | Key Considerations |
| Benzyl (Bn) | H₂, Pd/C | RT to 50 °C, 1-5 atm H₂ | Least Labile | Not compatible with reducible functional groups (e.g., alkynes, alkenes). |
| p-Methoxybenzyl (PMB) | DDQ, CAN, TFA | DDQ (1.1-1.5 equiv), CH₂Cl₂/H₂O, 0 °C to RT; TFA (10-50%) | Moderately Labile | Offers good orthogonality with Bn and silyl ethers.[3][4] |
| 2,3-Dimethoxybenzyl (2,3-DMB) | DDQ, CAN, TFA | Expected to be similar to 2,4-DMB; DDQ (1.1-1.5 equiv), CH₂Cl₂/H₂O, 0 °C to RT; TFA (1-10%) | Labile | Increased lability due to two methoxy groups; potential for enhanced selectivity. |
| 2,4-Dimethoxybenzyl (2,4-DMB) | DDQ, CAN, TFA | DDQ (1.1-1.5 equiv), CH₂Cl₂/H₂O, 0 °C to RT; TFA (1-10%) | Most Labile | Highly sensitive to mild acid, providing excellent orthogonality.[3][5] |
Table 2: Orthogonality and Cross-Reactivity Profile
| Protecting Group | Stable to Conditions for Cleavage of: | Potentially Cleaved by Reagents for: | Common Side Reactions/Cross-Reactivity |
| Benzyl (Bn) | Mild acid (TFA), DDQ, CAN, mild base, fluoride reagents | Strong acids (HBr, BCl₃), hydrogenolysis | Generally low cross-reactivity. |
| p-Methoxybenzyl (PMB) | Mild base, fluoride reagents, hydrogenolysis (selective) | Strong acids, DDQ, CAN | Can be cleaved by some Lewis acids. |
| 2,3-Dimethoxybenzyl (2,3-DMB) | Mild base (e.g., piperidine for Fmoc removal), fluoride reagents (TBAF for silyl ethers) | Mild acids (e.g., 1-10% TFA), DDQ, CAN | Formation of a stable 2,3-dimethoxybenzyl cation during acidic cleavage can lead to alkylation of electron-rich functionalities (e.g., tryptophan residues). |
| 2,4-Dimethoxybenzyl (2,4-DMB) | Mild base, fluoride reagents | Very mild acids (1-2% TFA), DDQ, CAN | Similar to 2,3-DMB, the highly stabilized 2,4-dimethoxybenzyl cation is a potent alkylating agent, necessitating the use of scavengers during deprotection.[6] |
Experimental Protocols
Detailed methodologies for the protection of a primary alcohol using this compound and its subsequent deprotection are provided below.
Protocol 1: Protection of a Primary Alcohol with this compound
This protocol describes a general procedure for the formation of a 2,3-dimethoxybenzyl ether via the Williamson ether synthesis.[7]
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the primary alcohol (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dimethoxybenzyl ether.
Protocol 2: Oxidative Deprotection of a 2,3-Dimethoxybenzyl Ether using DDQ
This protocol outlines a general procedure for the selective cleavage of a 2,3-DMB ether in the presence of less labile groups like benzyl ethers.[8]
Materials:
-
2,3-DMB protected alcohol (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.1-1.5 eq)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2,3-DMB protected alcohol (1.0 eq) in a mixture of DCM and water (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. benchchem.com [benchchem.com]
- 6. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 2,3-Dimethoxybenzyl Chloride
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to maintaining a safe and compliant laboratory environment. This document provides crucial safety and logistical guidance for the proper disposal of 2,3-Dimethoxybenzyl chloride, a compound employed in diverse synthetic applications. Strict adherence to these protocols is essential for mitigating risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound is anticipated to be a corrosive and moisture-sensitive substance. It has the potential to cause severe skin burns and eye damage, and inhalation of its dust or fumes may lead to respiratory irritation. The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) and a laboratory coat to ensure full skin coverage.[1]
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If there is a risk of generating dust or vapors, a NIOSH-approved respirator with a suitable cartridge is necessary.[1]
Spill Management and Emergency Procedures
In the event of a spill, the immediate area should be evacuated, and access restricted to authorized personnel.
-
Ventilation: Ensure the area is well-ventilated to disperse any fumes.[1]
-
Containment: For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite.[1][2][3]
-
Collection: Carefully collect the contained material and place it into a clearly labeled, sealed container for hazardous waste disposal.[1][2][3] Use only non-sparking tools during this process.[2][3]
-
Decontamination: The spill area should be thoroughly cleaned with a suitable solvent, followed by washing with soap and water.[1]
-
Reporting: All spills must be reported to the laboratory supervisor and the EHS department without delay.[1]
Disposal Protocol for this compound
The disposal of this compound must be managed through an approved hazardous waste program.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][2]
-
Waste Identification: The waste container must be clearly and accurately labeled as "Hazardous Waste: this compound". The label should also include the chemical formula (C9H11ClO2) and identify known hazards, such as "Corrosive".[1]
-
Containerization: Use a compatible, leak-proof container equipped with a secure lid. The exterior of the container must be kept clean and free from contamination.[1] Nonmetallic containers are recommended.[2][3]
-
Storage: The sealed waste container should be stored in a designated, well-ventilated, and secure hazardous waste accumulation area. It is crucial to store it away from incompatible materials, particularly strong oxidizing agents, bases, and metals.[1][2][4][5]
-
Documentation: Complete all required hazardous waste disposal forms as mandated by your institution and local regulatory bodies.[1]
-
Arrangement for Pickup: Contact your institution's EHS department to schedule the collection of the hazardous waste.[1]
Chemical Neutralization (for Trained Personnel Only)
A potential method for the chemical inactivation of benzyl chlorides involves neutralization. This procedure should only be performed by trained personnel in a controlled laboratory setting and with prior approval from the EHS department.[1] One suggested method is treatment with soda-ash or soda-lime.[6] The resulting product, likely the corresponding benzyl alcohol, should still be treated and disposed of as hazardous waste according to institutional guidelines.[1]
Properties of Structurally Related Compounds
The following table summarizes key physical and chemical properties of compounds structurally similar to this compound, which can provide an indication of its characteristics.
| Property | 3,4-Dimethoxybenzyl chloride | 4-Methoxybenzyl Chloride | Benzyl Chloride | 2,3-Dimethoxybenzoyl chloride |
| Molecular Formula | C9H11ClO2 | C8H9ClO | C7H7Cl | C9H9ClO3 |
| Molecular Weight | 186.64 g/mol | 156.61 g/mol | 126.58 g/mol | 200.62 g/mol [7] |
| Appearance | - | Colorless to light yellow liquid | Colorless to slightly yellow liquid | - |
| Primary Hazards | Corrosive, Moisture-sensitive | Corrosive, Lachrymator, Moisture-sensitive | Toxic, Corrosive, Lachrymator | Causes severe skin burns and eye damage, Harmful if swallowed[7] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 2,3-Dimethoxybenzoyl chloride | C9H9ClO3 | CID 2758392 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
